Piclozotan
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure in first source
Propiedades
IUPAC Name |
3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-22-17-29-21-9-2-1-7-19(21)23(28)27(22)14-6-5-13-26-15-10-18(11-16-26)20-8-3-4-12-25-20/h1-4,7-10,12,17H,5-6,11,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMTUEWUIGOJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870153 | |
| Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182415-09-4 | |
| Record name | Piclozotan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182415-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piclozotan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182415094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piclozotan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12361 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Chloro-4-[4-(3',6'-dihydro[2,4'-bipyridin]-1'(2'H)-yl)butyl]-1,4-benzoxazepin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICLOZOTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQE44HS7AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piclozotan's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piclozotan (formerly SUN N4057) is a selective partial agonist of the serotonin 1A (5-HT1A) receptor. Its mechanism of action is centered on the modulation of the serotonergic system, which has shown potential therapeutic benefits in preclinical models of ischemic stroke and Parkinson's disease. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by available quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action: Selective 5-HT1A Receptor Agonism
This compound's primary pharmacological target is the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a partial agonist, this compound binds to and activates the 5-HT1A receptor, but with a lower intrinsic efficacy than the endogenous ligand, serotonin. This results in a modulatory effect on serotonergic neurotransmission.
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream protein kinases, such as protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.
This compound exhibits high selectivity for the 5-HT1A receptor with significantly lower affinity for other receptors, such as dopamine D2 and alpha-1 adrenergic receptors, which is crucial for minimizing off-target effects.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that while the primary literature confirms the determination of binding affinities (Ki values) and functional potency (EC50), the specific numerical values were not available in the public domain at the time of this review.
| Parameter | Receptor/Assay | Value | Reference |
| Binding Affinity (Ki) | 5-HT1A | Nanomolar affinity | [Kamei et al., 2006] |
| Dopamine D2 | Lower affinity (Good selectivity) | [Kamei et al., 2006] | |
| Alpha-1 Adrenergic | Lower affinity (Good selectivity) | [Kamei et al., 2006] | |
| Functional Activity (EC50) | 5-HT1A Receptor Activation | Not available | - |
Signaling Pathway
The signaling cascade initiated by this compound's binding to the 5-HT1A receptor is depicted below.
Experimental Protocols
Neuroprotection in a Model of Ischemic Stroke
The neuroprotective effects of this compound have been evaluated using the transient middle cerebral artery occlusion (t-MCAO) model in rats.
Objective: To assess the ability of this compound to reduce brain damage following a temporary interruption of blood flow to the brain.
Methodology:
-
Animal Model: Adult male rats are used for this model.
-
Anesthesia: The animals are anesthetized for the duration of the surgical procedure.
-
Surgical Procedure (t-MCAO):
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 90 minutes) to induce cerebral ischemia.
-
After the occlusion period, the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
-
Drug Administration: this compound or a vehicle control is administered to the animals, typically intravenously, at a predetermined time relative to the onset of ischemia or reperfusion.
-
Assessment of Infarct Volume:
-
24 to 48 hours after reperfusion, the animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, while the infarcted (damaged) tissue remains unstained (white).
-
The volume of the infarct is then quantified using image analysis software.
-
-
Neurological Deficit Scoring: Behavioral tests are conducted to assess the neurological deficits resulting from the stroke. A scoring system is used to evaluate motor and sensory function.
Modulation of Levodopa-Induced Dyskinesia in a Parkinson's Disease Model
This compound's potential to alleviate motor complications associated with long-term levodopa therapy in Parkinson's disease has been investigated in a 6-hydroxydopamine (6-OHDA)-lesioned rat model.
Objective: To determine if this compound can reduce the severity of levodopa-induced dyskinesia (LID) and improve motor function.
Methodology:
-
Parkinsonian Rat Model (6-OHDA Lesion):
-
Rats receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease on one side of the brain.
-
The extent of the lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine.
-
-
Induction of Levodopa-Induced Dyskinesia (LID):
-
Following the creation of the parkinsonian model, the rats are chronically treated with levodopa (L-DOPA) to induce abnormal involuntary movements (dyskinesias).
-
-
Drug Administration:
-
This compound is administered to the dyskinetic rats, often via continuous subcutaneous infusion using an osmotic minipump to ensure stable plasma concentrations.
-
-
Behavioral Assessment of Dyskinesia:
-
The severity of LIDs is scored by a trained observer who is blinded to the treatment groups. The Abnormal Involuntary Movement Scale (AIMS) is commonly used, which rates the severity of axial, limb, and orolingual dyskinesias.
-
-
Assessment of Motor Function:
-
Rotational behavior in response to levodopa is measured. A reduction in the net rotations can indicate a modulation of the motor response.
-
-
Neurochemical Analysis (Microdialysis):
-
In a subset of animals, in vivo microdialysis is performed in the striatum to measure the extracellular levels of dopamine and its metabolites. This helps to understand how this compound affects the release of dopamine derived from levodopa.
-
Conclusion
This compound's mechanism of action as a selective 5-HT1A receptor partial agonist provides a strong rationale for its investigation in neurological disorders characterized by excitotoxicity and serotonergic dysregulation. The preclinical data in models of stroke and Parkinson's disease highlight its potential as a neuroprotective agent and a modulator of motor complications. Further research, particularly clinical trials, will be necessary to fully elucidate its therapeutic efficacy and safety profile in human populations.
The Neuroprotective Potential of Piclozotan: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the neuroprotective effects of Piclozotan (also known as SUN N4057), a selective and potent partial agonist of the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in neurological disorders, particularly those with an ischemic component. While preclinical studies have demonstrated its promise, publicly available quantitative data on this compound's neuroprotective efficacy remains limited. This guide, therefore, focuses on its established mechanism of action and the well-documented neuroprotective pathways associated with 5-HT1A receptor agonism.
Core Mechanism of Action: 5-HT1A Receptor Agonism
This compound exerts its neuroprotective effects primarily through its activity as a partial agonist at the 5-HT1A receptor. These receptors are widely distributed throughout the central nervous system and are involved in the regulation of mood, cognition, and neuronal excitability. The neuroprotective actions stemming from 5-HT1A receptor activation are multifaceted and involve a cascade of intracellular signaling events that collectively mitigate the cellular damage induced by ischemic insults.[1][2]
Key Neuroprotective Pathways of 5-HT1A Receptor Agonists
Activation of the 5-HT1A receptor by an agonist like this compound is known to initiate several downstream signaling pathways that contribute to neuroprotection. These pathways work in concert to reduce excitotoxicity, inflammation, and apoptosis, which are key pathological processes in ischemic brain injury.
One of the primary mechanisms is the hyperpolarization of neuronal membranes.[3] This is achieved through the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and a more negative resting membrane potential.[3] This hyperpolarization makes neurons less susceptible to depolarization by excitatory stimuli, thereby reducing the excessive firing that contributes to excitotoxicity.[3]
Furthermore, 5-HT1A receptor activation has been shown to inhibit the release of the excitatory neurotransmitter glutamate, a key mediator of neuronal damage in stroke. By reducing presynaptic glutamate release, this compound can lessen the excitotoxic cascade that leads to neuronal death.
The signaling cascade initiated by 5-HT1A receptor activation also involves the modulation of key intracellular pathways such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. Activation of these pathways is associated with the promotion of cell survival and the inhibition of apoptotic processes.
Preclinical Evidence in Ischemic Stroke Models
Experimental Protocols: Transient Middle Cerebral Artery Occlusion (tMCAO)
The following provides a generalized methodology for the tMCAO model, a key experimental paradigm for evaluating neuroprotective agents like this compound.
Objective: To induce a transient focal cerebral ischemia in a rodent model to mimic human ischemic stroke and to assess the neuroprotective effects of a test compound.
Animal Model: Male Wistar rats (250-300g) are commonly used.
Surgical Procedure:
-
Anesthesia: Animals are anesthetized, typically with isoflurane.
-
Incision: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: The ECA is distally ligated and coagulated.
-
Occlusion: A monofilament suture is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia.
-
Reperfusion: The filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Wound Closure: The incision is sutured, and the animal is allowed to recover.
Post-Surgical Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-surgery using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the study period (e.g., 24 or 48 hours post-occlusion), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, a detailed comparative table cannot be provided at this time. However, based on its mechanism of action as a 5-HT1A agonist, the expected neuroprotective effects are summarized below.
| Neuroprotective Effect | Underlying Mechanism | Expected Outcome in Ischemic Models |
| Reduction of Excitotoxicity | Neuronal hyperpolarization via GIRK channel activation; Inhibition of presynaptic glutamate release. | Decreased neuronal death in the ischemic penumbra. |
| Anti-apoptotic Effects | Activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK). | Reduced number of apoptotic cells in the peri-infarct region. |
| Anti-inflammatory Effects | Modulation of microglial activation and cytokine release (a known effect of 5-HT1A agonism). | Attenuation of the post-ischemic inflammatory response. |
| Improvement in Neurological Function | Preservation of neuronal integrity and function in the penumbra. | Lower neurological deficit scores and improved motor function. |
| Reduction in Infarct Volume | Cumulative effect of the above mechanisms. | Smaller lesion size as measured by TTC staining or MRI. |
Conclusion and Future Directions
This compound, as a potent and selective 5-HT1A receptor partial agonist, holds considerable promise as a neuroprotective agent. Its mechanism of action targets key pathological events in the ischemic cascade. While preclinical studies have supported its efficacy, further research is needed to fully elucidate its therapeutic potential. The public dissemination of quantitative data from preclinical and any future clinical studies will be crucial for advancing the development of this compound for the treatment of acute ischemic stroke and other neurological disorders. Researchers are encouraged to investigate the dose-response relationship, therapeutic window, and long-term functional outcomes associated with this compound treatment in various models of neurological injury.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Piclozotan for Ischemic Stroke Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piclozotan (SUN N4057) is a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor that was investigated as a potential neuroprotective agent for the treatment of acute ischemic stroke. Preclinical studies suggested efficacy in animal models of stroke, leading to its advancement into clinical trials. However, the development of this compound for this indication was ultimately discontinued. This technical guide provides a comprehensive overview of the available research on this compound for ischemic stroke, including its mechanism of action, preclinical rationale, clinical trial design, and known pharmacokinetic properties. This document aims to serve as a resource for researchers in the field of neuroprotection and stroke therapeutics, offering insights into the therapeutic potential and challenges associated with targeting the 5-HT1A receptor in the context of cerebral ischemia.
Introduction: The Rationale for 5-HT1A Receptor Agonism in Ischemic Stroke
The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, which collectively lead to neuronal death in the ischemic penumbra.[1] One of the key drivers of this cascade is the excessive release of the excitatory neurotransmitter glutamate.[2] Consequently, therapeutic strategies aimed at mitigating glutamate-induced excitotoxicity have been a major focus of stroke research.
The 5-HT1A receptor, a G-protein coupled receptor, is highly expressed in brain regions vulnerable to ischemic damage, such as the hippocampus and cortex.[3] Activation of 5-HT1A receptors has been shown to be neuroprotective in various models of neuronal injury.[4][5] The neuroprotective effects of 5-HT1A agonists are primarily attributed to their ability to hyperpolarize neurons, thereby reducing neuronal firing and inhibiting the release of glutamate. This has made the 5-HT1A receptor an attractive target for the development of neuroprotective drugs for ischemic stroke.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects through its action as a partial agonist at the 5-HT1A receptor. The proposed signaling pathway is initiated by the binding of this compound to the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in two primary downstream effects that contribute to neuroprotection:
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, although this is considered a less prominent mechanism for the acute neuroprotective effects.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit dissociates upon receptor activation and directly binds to and opens GIRK channels. This leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire action potentials, which in turn reduces the release of glutamate into the synaptic cleft, thereby mitigating excitotoxicity.
Furthermore, activation of 5-HT1A receptors has been linked to the modulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in cell survival and neuroprotection.
Preclinical Research
This compound demonstrated neuroprotective effects in preclinical models of ischemic stroke. The primary model used to evaluate the efficacy of anti-stroke therapies is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents, which mimics the ischemia-reperfusion injury seen in human stroke.
Preclinical Efficacy
| Preclinical Findings for this compound in Ischemic Stroke | |
| Drug Class | 5-HT1A Receptor Agonist |
| Model | Transient Middle Cerebral Artery Occlusion (tMCAO) |
| Reported Efficacy | Effective in reducing ischemic damage when delivered immediately. |
| Quantitative Data | Specific data on infarct volume reduction and neurological score improvement are not publicly available. |
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The following is a representative protocol for the tMCAO model, a standard for preclinical stroke research.
Methodology Details:
-
Anesthesia: Animals are typically anesthetized with an inhalant anesthetic like isoflurane to allow for controlled depth of anesthesia and rapid recovery.
-
Surgical Procedure: A midline incision is made in the neck to expose the carotid artery bifurcation. The external carotid artery (ECA) is ligated, and a small incision is made. A nylon monofilament with a rounded tip is inserted through the ECA into the internal carotid artery (ICA) and advanced until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a predetermined duration (e.g., 60-120 minutes) to induce focal cerebral ischemia. Afterwards, the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Outcome Measures: The primary outcomes are typically the volume of the resulting brain infarct, measured 24-48 hours post-MCAO using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining, and the assessment of neurological deficits using a standardized scoring system.
Clinical Development
The promising preclinical rationale for this compound led to its investigation in a Phase IIb clinical trial for acute ischemic stroke.
Phase IIb Clinical Trial (NCT00272909)
A randomized, double-blind, placebo-controlled, multicenter study was initiated to evaluate the safety and efficacy of this compound in patients with acute ischemic stroke.
| This compound Phase IIb Clinical Trial Details (NCT00272909) | |
| Official Title | A Phase IIb Randomized, Double-blind, Placebo-Controlled, Group-Sequential, Multicenter, Dose Finding Study of the Safety and Efficacy of SUN N4057 (this compound) Administered for 72 Hours by Continuous Intravenous Infusion in Subjects With Acute Ischemic Stroke and Measurable Penumbra on MRI |
| Status | Terminated |
| Patient Population | Adults (18-85 years) with acute ischemic stroke within 9 hours of symptom onset and a measurable penumbra on MRI. |
| Intervention | - this compound low dose (continuous IV infusion for 72 hours)- this compound high dose (continuous IV infusion for 72 hours)- Placebo (continuous IV infusion for 72 hours) |
| Primary Outcome | Proportion of subjects with no growth in stroke lesion volume from baseline (DWI) to Day 28 (FLAIR). |
| Secondary Outcomes | Clinical outcomes at Days 28 and 90 (Modified Rankin Scale, Barthel Index, NIHSS), and safety and tolerability. |
| Enrollment | 43 participants. |
| Results | The results of this trial have not been publicly disclosed. |
| Reason for Termination | The specific reason for the termination of the trial has not been made publicly available. |
Discontinuation of Development
The development of this compound for the treatment of ischemic stroke was discontinued. While an official statement detailing the reasons for this decision is not available, the termination of the Phase IIb trial suggests that the drug may not have met its primary efficacy endpoints, or other strategic or safety considerations may have arisen. The failure of numerous neuroprotective agents to translate from promising preclinical results to clinical efficacy is a well-documented challenge in the field of stroke research.
Pharmacokinetics
A population pharmacokinetic (PK) model for this compound has been developed based on data from healthy subjects and stroke patients.
| Pharmacokinetic Parameters of this compound | |
| Model | 3-compartment model with first-order elimination. |
| Central Volume of Distribution (V1) | 64.0 L (66.5% intersubject variability). |
| Systemic Clearance (CL) | 18.0 L/h (31.4% intersubject variability). |
| Covariates | - Peripheral volumes were related to total body weight.- Clearance was related to ideal body weight and decreased with age. |
| PK in Stroke Patients vs. Healthy Subjects | No discernible difference. |
Data from a population PK analysis.
Conclusion and Future Perspectives
This compound represented a rational therapeutic approach to neuroprotection in ischemic stroke by targeting the 5-HT1A receptor to reduce glutamate-mediated excitotoxicity. While it showed promise in early preclinical models, its clinical development was halted, a fate shared by many neuroprotective candidates.
The story of this compound underscores the significant challenges in translating preclinical findings in stroke to the clinical setting. These challenges include differences in pathophysiology between animal models and human stroke, the heterogeneity of the patient population, and the narrow therapeutic window for intervention.
For researchers, the investigation into 5-HT1A receptor agonists and their downstream signaling pathways remains a valid area of inquiry for neuroprotection. Future research in this area may benefit from:
-
Exploring biased agonism: Developing 5-HT1A receptor agonists that selectively activate neuroprotective signaling pathways while minimizing off-target effects.
-
Combination therapies: Investigating the use of 5-HT1A agonists as an adjunct to reperfusion therapies (thrombolysis or thrombectomy) to mitigate reperfusion injury.
-
Improved preclinical models: Utilizing animal models that better recapitulate the complexities of human stroke, including comorbidities and age.
While this compound itself did not succeed as a stroke therapeutic, the scientific rationale behind its development continues to inform the ongoing search for effective neuroprotective strategies.
References
- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 2. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Piclozotan in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and clinical research on Piclozotan, a partial serotonin 1A (5-HT1A) receptor agonist, for the treatment of motor complications in Parkinson's disease (PD), particularly levodopa-induced dyskinesia (LID).
Core Mechanism of Action
This compound's therapeutic potential in Parkinson's disease stems from its activity as a partial agonist at the 5-HT1A receptor.[1][2] In the parkinsonian brain, the depletion of dopaminergic neurons leads to compensatory changes in other neurotransmitter systems, including the serotonergic system. Levodopa (L-DOPA), the gold standard for PD treatment, can be taken up by serotonergic neurons, converted into dopamine, and released in an unregulated manner, contributing to the development of dyskinesia.[3][4]
By stimulating 5-HT1A autoreceptors on serotonergic neurons, this compound is thought to reduce the firing rate of these neurons. This, in turn, modulates the release of dopamine derived from exogenous L-DOPA, leading to a more stable and physiological stimulation of dopamine receptors in the striatum. This proposed mechanism aims to reduce the severity of L-DOPA-induced dyskinesias and improve motor fluctuations.[5]
Preclinical Data in a Rat Model of Parkinson's Disease
A key study investigated the effects of this compound in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of advanced Parkinson's disease, a widely used model for studying motor complications.
Experimental Protocol: 6-OHDA Rat Model
-
Animal Model: Unilaterally 6-hydroxydopamine-lesioned rats were utilized to mimic the dopamine depletion characteristic of Parkinson's disease.
-
Levodopa Administration: The parkinsonian rats were administered levodopa for 8 to 9 weeks to induce motor complications.
-
Treatment Groups: Based on rotational behavior and forelimb hyperkinesia in Week 5, the rats were allocated to three treatment groups: saline (control) and two dosing rates of this compound (0.018 and 0.036 mg/kg/h).
-
This compound Administration: this compound was administered via continuous subcutaneous infusion using an osmotic pump for 3 to 4 weeks.
-
Behavioral Evaluation: At Week 7 of repeated levodopa dosing, the effects of this compound on levodopa-induced behavior were evaluated.
-
Neurochemical Analysis: Extracellular levels of levodopa-derived dopamine in the striatum were measured using microdialysis in Weeks 8 to 9.
Quantitative Data from Preclinical Studies
The study demonstrated that this compound significantly reduced levodopa-induced dyskinesia and modulated dopamine levels.
| Parameter | Control (Saline) | This compound (0.018 mg/kg/h) | This compound (0.036 mg/kg/h) |
| Plasma Concentration | N/A | 5.3 ± 0.7 ng/ml | 14.3 ± 2.9 ng/ml |
| Reduction in Forelimb Hyperkinesia (at 1h) | 0% | 55% | 69% |
| Increase in Duration of Rotational Behavior | - | - | 26% |
| Effect on Striatal Levodopa-Derived Extracellular Dopamine | - | - | Attenuated Increase |
Table 1: Effects of this compound on Levodopa-Induced Motor Complications in a Rat Model.
Clinical Development: Phase 2 Trial
This compound has been investigated in a Phase 2 clinical trial for the treatment of Parkinson's disease.
Clinical Trial Protocol (NCT00623363)
A preliminary study was conducted to assess the effect of this compound on motor complications in patients with Parkinson's disease.
-
Study Design: This was a randomized, quadruple-masked, parallel assignment study.
-
Participants: The study enrolled patients with idiopathic Parkinson's disease for at least 5 years, who were experiencing motor fluctuations and dyskinesia, and were on a stable regimen of levodopa/carbidopa.
-
Intervention: Participants were randomized to receive two 12-hour intravenous (IV) infusions of either this compound (at a plasma level of 30 ng/mL) or a placebo (0.9% sodium chloride) over two inpatient days.
-
Primary Outcome Measures: The primary outcome was the improvement in motor complications, measured as the amount of "on" time (good medication response) without dyskinesia.
-
Secondary Outcome Measures: The Abnormal Involuntary Movement Scale (AIMS) was used to assess the severity of dyskinesia.
Clinical Trial Findings
While the full results of the NCT00623363 trial have not been extensively published in peer-reviewed journals, abstracts and reports suggest that this compound showed promise in reducing dyskinesia and "off" time in Parkinson's disease patients with L-DOPA induced motor complications. However, further development appears to be pending.
Summary and Future Directions
This compound, as a partial 5-HT1A receptor agonist, has demonstrated a clear biological rationale and preclinical efficacy in mitigating L-DOPA-induced dyskinesia in a rat model of Parkinson's disease. The mechanism of action, involving the modulation of serotonergic neuron firing and subsequent stabilization of dopamine release, is a promising strategy for addressing motor complications in PD.
The progression to a Phase 2 clinical trial indicates that the preclinical findings were considered robust enough for human studies. While the publicly available clinical data is limited, the initial reports were positive. For drug development professionals, the journey of this compound highlights the potential of targeting the serotonergic system in Parkinson's disease. Further investigation into the optimal dosing, delivery methods, and long-term efficacy and safety of 5-HT1A agonists is warranted. The detailed preclinical and clinical protocols outlined in this guide provide a framework for designing future studies in this area.
References
- 1. Effects of this compound (SUN N4057), a partial serotonin 1A receptor agonist, on motor complications induced by repeated administration of levodopa in parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Effects of serotonin 5-HT1A agonist in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Piclozotan: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piclozotan is a selective partial agonist of the serotonin 5-HT1A receptor that has been investigated for its neuroprotective effects, particularly in the context of acute ischemic stroke. Understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from published clinical studies. While a complete dataset is not publicly available, this document synthesizes the key findings on its absorption, distribution, metabolism, and excretion (ADME) profile, with a focus on its population pharmacokinetics in humans.
Introduction
This compound's mechanism of action as a 5-HT1A receptor partial agonist suggests its potential in modulating neuronal activity and offering neuroprotection in conditions like stroke.[1] A thorough characterization of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental to its clinical development. This guide aims to provide a detailed summary of the current knowledge regarding the pharmacokinetic properties of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been primarily characterized through a population pharmacokinetic study involving both healthy individuals and patients with acute ischemic stroke.[1]
Absorption
Detailed quantitative data regarding the absolute and relative bioavailability, maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax) of this compound are not extensively available in the public domain. Clinical trial records indicate the collection of Cmax and Area Under the Curve (AUC) data, but specific values have not been published.[2]
Distribution
This compound exhibits a multi-compartmental distribution pattern. A three-compartment model has been found to best describe its pharmacokinetic behavior.[1]
| Parameter | Value | Intersubject Variability (%) | Population | Reference |
| Central Volume of Distribution (V1) | 64.0 L | 66.5% | Healthy Subjects & Stroke Patients | [1] |
| Peripheral Volumes of Distribution (V2, V3) | Related to total body weight | Not specified | Healthy Subjects & Stroke Patients |
Metabolism
Specific details on the metabolic pathways of this compound, including the enzymes involved and the profile of its metabolites, have not been detailed in the available scientific literature.
Elimination
This compound is eliminated from the body through a first-order process. The systemic clearance is influenced by age and ideal body weight.
| Parameter | Value | Intersubject Variability (%) | Population | Reference |
| Systemic Clearance (CL) | 18.0 L/h | 31.4% | Healthy Subjects & Stroke Patients |
Population Pharmacokinetics
A population pharmacokinetic analysis provides valuable insights into the sources of variability in drug exposure within a target population. For this compound, this analysis was conducted using data from 84 healthy subjects and 74 stroke patients.
Pharmacokinetic Model
The disposition of this compound is well-described by a three-compartment model with first-order elimination.
Covariate Effects
The population pharmacokinetic model identified age and body weight as significant covariates influencing this compound's pharmacokinetics.
-
Age: Systemic clearance of this compound decreases with advancing age. This can lead to a 35% to 65% reduction in clearance in individuals aged 70-90 years.
-
Body Weight: The peripheral volumes of distribution (V2 and V3) are related to total body weight, while systemic clearance is related to ideal body weight.
-
Disease Status: No discernible difference in pharmacokinetics was observed between healthy subjects and patients with acute ischemic stroke.
Experimental Protocols
Population Pharmacokinetic Study
Objective: To characterize the population pharmacokinetics of this compound in healthy subjects and patients with acute ischemic stroke.
Study Population: A total of 1308 plasma concentration measurements from 84 healthy subjects and 412 plasma concentration measurements from 74 stroke patients were analyzed.
Methodology:
-
Data Analysis: Nonlinear mixed-effects modeling was performed using the NONMEM software system.
-
Model: A three-compartment model with first-order elimination was used to describe the pharmacokinetic data.
-
Covariates Analyzed: The influence of disease status, age, weight, sex, smoking status, and alcohol consumption on the pharmacokinetic parameters was evaluated.
-
Model Validation: The final model was validated using predictive check and nonparametric bootstrap procedures.
Visualizations
Signaling Pathway
While the specific downstream signaling cascade of this compound is not detailed in the provided search results, a general diagram illustrating the activation of a G-protein coupled receptor (GPCR) like the 5-HT1A receptor can be conceptualized.
Caption: Generalized signaling pathway of a G-protein coupled receptor like the 5-HT1A receptor upon agonist binding.
Experimental Workflow
The workflow for the population pharmacokinetic analysis of this compound can be visualized as follows:
Caption: Workflow for the population pharmacokinetic analysis of this compound.
Conclusion and Future Directions
The pharmacokinetics of this compound are characterized by a three-compartment model distribution and first-order elimination, with clearance being notably influenced by age and body weight. The availability of a robust population pharmacokinetic model is a significant step in understanding its behavior in different individuals. However, a comprehensive understanding of this compound's clinical pharmacology is limited by the lack of publicly available data on its absolute bioavailability, Cmax, Tmax, AUC, and its metabolic and excretory pathways. Further studies to elucidate these aspects are essential for the continued development and potential clinical application of this compound. Specifically, conducting a human absorption, metabolism, and excretion (AME) study would provide critical information to complete its pharmacokinetic profile.
References
Piclozotan: A Technical Guide for Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Pharmacological Profile of a Selective 5-HT1A Receptor Agonist
Abstract
Piclozotan, also known as SUN N4057, is a potent and selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1] It has demonstrated neuroprotective effects in preclinical studies, positioning it as a candidate for investigation in neurological disorders such as ischemic stroke and Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the 1,4-benzoxazepine class of molecules. Its chemical identity is well-defined by its IUPAC name, SMILES string, and InChI key, which provide an unambiguous representation of its molecular structure.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 3-chloro-4-[4-(4-pyridin-2-yl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1,4-benzoxazepin-5-one | [2] |
| SMILES | C1CN(CC=C1C2=CC=CC=N2)CCCCN3C(=COC4=CC=CC=C4C3=O)Cl | [2] |
| InChI Key | URMTUEWUIGOJBW-UHFFFAOYSA-N | [2] |
| Molecular Formula | C23H24ClN3O2 | [2] |
| Molecular Weight | 409.9 g/mol | |
| CAS Number | 182415-09-4 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| XLogP3 | 3.6 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 5 | Computed |
| Rotatable Bond Count | 6 | Computed |
| Exact Mass | 409.1557047 | Computed |
| Monoisotopic Mass | 409.1557047 | Computed |
Pharmacological Profile
This compound is characterized as a selective and potent partial agonist of the 5-HT1A receptor. Its pharmacological activity has been investigated in various in vitro and in vivo models.
Table 3: Pharmacological Data for this compound
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Ki | 5-HT1A | 0.89 nM | Rat (cortex) | Radioligand Binding ([3H]8-OH-DPAT) | |
| IC50 | 5-HT1A | >1000 nM | Rat (cortex) | Radioligand Binding ([3H]Ketanserin) | |
| IC50 | α1-adrenergic | >1000 nM | Rat (cortex) | Radioligand Binding ([3H]Prazosin) | |
| IC50 | D2 | >1000 nM | Rat (striatum) | Radioligand Binding ([3H]Spiperone) |
Mechanism of Action
This compound exerts its effects primarily through its interaction with the 5-HT1A receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property can be advantageous in therapeutic applications, as it may provide a more modulated physiological response and a better side-effect profile. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate other signaling pathways, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability.
References
Preclinical studies of Piclozotan
An In-depth Technical Guide to the Preclinical Studies of Piclozotan
Introduction
This compound (SUN N4057) is a selective 5-HT1A receptor partial agonist belonging to the 1,4-benzoxazepine class of compounds.[1][2] Developed initially by Daiichi Sankyo Co., Ltd., it was investigated for its neuroprotective effects in cerebral ischemia and later for its potential in treating motor complications associated with Parkinson's disease.[1][3] Preclinical research has demonstrated its high affinity and selectivity for the 5-HT1A receptor, leading to studies in various animal models to elucidate its therapeutic potential.[4] Although its clinical development was ultimately discontinued, the preclinical data provide valuable insights into the role of 5-HT1A receptor modulation in neurological disorders. This guide offers a detailed overview of the core preclinical studies, focusing on its mechanism of action, efficacy in animal models, and pharmacokinetic profile.
Mechanism of Action: 5-HT1A Receptor Agonism
This compound functions as a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor. In preclinical evaluations, it exhibited nanomolar affinity for the 5-HT1A receptor with significant selectivity over dopamine D2 and alpha1-adrenergic receptors. The 5-HT1A receptor is a G-protein coupled receptor that plays a crucial role in modulating serotonergic and other neurotransmitter systems. In the context of Parkinson's disease, serotonergic neurons can take up levodopa, convert it into dopamine, and release it in an unregulated manner. By acting on 5-HT1A autoreceptors on serotonergic neurons, agonists like this compound can inhibit this process, thereby modulating the release of levodopa-derived dopamine in the striatum. This modulation is believed to be the primary mechanism for its effects on levodopa-induced motor complications.
Preclinical Efficacy
The primary focus of this compound's preclinical efficacy studies was its effect on levodopa-induced motor complications in animal models of Parkinson's disease. Additionally, its neuroprotective properties were assessed in models of cerebral ischemia.
Efficacy in a Parkinsonian Rat Model
In a key study using a rat model of advanced Parkinson's disease, this compound demonstrated a significant ability to alleviate levodopa-induced motor complications, specifically forelimb hyperkinesia (a form of dyskinesia) and motor fluctuations ("wearing-off").
Data Presentation
The quantitative outcomes from this pivotal study are summarized below.
| Dose (Continuous s.c. Infusion) | Mean Plasma Concentration (ng/mL) | Reduction in Forelimb Hyperkinesia (at 1h) | Increase in Duration of Rotational Behavior |
| 0.018 mg/kg/h | 5.3 ± 0.7 | 55% | Not significant |
| 0.036 mg/kg/h | 14.3 ± 2.9 | 69% | 26% (Significant) |
| Table 1: Efficacy of this compound on Levodopa-Induced Motor Complications in a Rat Model of Parkinson's Disease. |
Experimental Protocols
2.1.1 Animal Model of Levodopa-Induced Dyskinesia
The study utilized a well-established rodent model to mimic the motor complications seen in patients with advanced Parkinson's disease.
-
Model Creation: Parkinsonian rats were generated by administering a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway. This procedure leads to the degeneration of dopaminergic neurons on one side of the brain, a hallmark of Parkinson's disease.
-
Induction of Motor Complications: The 6-OHDA-lesioned rats were then treated chronically with levodopa (8 to 9 weeks). This long-term administration induces motor complications, including abnormal involuntary movements (dyskinesia/hyperkinesia) and a shortening of the duration of motor benefit from each levodopa dose (wearing-off, modeled by rotational behavior).
-
Drug Administration: this compound or a saline control was administered via continuous subcutaneous infusion using a surgically implanted osmotic pump for 3 to 4 weeks. This method ensures stable plasma concentrations of the drug.
-
Behavioral Assessment:
-
Forelimb Hyperkinesia: The severity of dyskinesia was assessed by observing and scoring abnormal movements of the forelimb contralateral to the brain lesion.
-
Rotational Behavior: The duration of contralateral rotations induced by levodopa was measured as an indicator of the drug's anti-parkinsonian effect. A longer duration of rotation suggests an attenuation of the "wearing-off" phenomenon.
-
2.1.2 In Vivo Microdialysis
To investigate the neurochemical basis of this compound's behavioral effects, in vivo microdialysis was used to measure extracellular dopamine levels in the striatum.
-
Objective: To determine if this compound modulates the increase in striatal dopamine levels derived from levodopa administration.
-
Procedure:
-
A microdialysis probe was stereotactically implanted into the striatum of the lesioned hemisphere of the rats.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Extracellular molecules, including dopamine, diffuse across the semi-permeable membrane of the probe and are collected in the outgoing fluid (dialysate).
-
Dialysate samples were collected at regular intervals before and after levodopa administration in both this compound-treated and control animals.
-
The concentration of dopamine in the dialysate was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Key Finding: The study found that this compound (0.036 mg/kg/h) attenuated the sharp increase in striatal extracellular dopamine levels derived from levodopa, supporting its proposed mechanism of action.
Neuroprotective Effects
Several studies have noted that this compound demonstrates neuroprotective activity in animal models of cerebral ischemia. One study highlighted its remarkable neuroprotective effects in a transient middle cerebral artery occlusion (t-MCAO) model in rats, a standard model for preclinical stroke research. This suggests a broader therapeutic potential for 5-HT1A agonists in conditions involving ischemic neuronal damage.
Pharmacology and Pharmacokinetics
Receptor Binding Profile
As a crucial first step in preclinical characterization, the binding affinity of this compound for its target receptor was determined.
Experimental Protocol: Radioligand Binding Assay
While specific Ki values for this compound are not detailed in the provided abstracts, the general methodology to determine them involves radioligand binding assays.
-
Objective: To quantify the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Test Compound: this compound.
-
Radioligand: A radioactively labeled molecule with known high affinity for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).
-
Receptor Preparation: Cell membranes isolated from a cell line engineered to express human 5-HT1A receptors, or from brain tissue with a high density of these receptors (e.g., hippocampus).
-
-
Procedure:
-
The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity. This compound was found to have nanomolar affinity for the 5-HT1A receptor.
Pharmacokinetics
The pharmacokinetic (PK) profile of this compound was evaluated in humans through a population PK analysis, which combined data from healthy subjects and patients with acute ischemic stroke.
Data Presentation
The analysis was best described by a three-compartment model with first-order elimination.
| Parameter | Description | Value (Intersubject Variability %) | Covariate Influence |
| V1 | Central Volume of Distribution | 64.0 L (66.5%) | - |
| CL | Systemic Clearance | 18.0 L/h (31.4%) | Related to ideal body weight; Decreases with age |
| V2, V3 | Peripheral Volumes of Distribution | Not specified | Related to total body weight |
| Table 2: Population Pharmacokinetic Parameters of this compound in Humans. |
Experimental Protocol: Population Pharmacokinetic Modeling
-
Study Population: Data was pooled from 84 healthy subjects and 74 stroke patients.
-
Data Collection: A total of 1308 plasma this compound concentration measurements from healthy subjects and 412 from stroke patients were included in the analysis.
-
Modeling Approach: Nonlinear mixed-effects modeling was performed using the NONMEM software system. This approach allows for the characterization of typical PK parameters in a population and the quantification of inter-subject variability.
-
Covariate Analysis: The model assessed the influence of factors such as age, weight, sex, and disease status on the pharmacokinetic parameters.
-
Key Findings: The analysis revealed that clearance decreased significantly with advancing age, with a 35%-65% reduction in patients aged 70-90. No significant difference in pharmacokinetics was observed between healthy subjects and stroke patients.
Preclinical Safety and Toxicology
A comprehensive preclinical toxicology program is a mandatory part of drug development, designed to identify potential adverse effects and establish safety margins before human trials. While specific results from this compound's toxicology studies are not publicly available in the search results, such a program would typically include:
-
Safety Pharmacology: Studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genetic Toxicology: A battery of tests to evaluate the potential for mutagenicity or genotoxicity.
-
Acute and Repeated-Dose Toxicity Studies: Administration of the drug to rodent and non-rodent species for various durations (e.g., 2 weeks to 6 months) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Characterization of the drug's disposition in animal models.
Conclusion
The preclinical evaluation of this compound established it as a potent and selective 5-HT1A partial agonist. Studies in a 6-OHDA-lesioned rat model provided strong evidence for its efficacy in mitigating levodopa-induced motor complications, including dyskinesia and wearing-off. This effect was mechanistically linked to the modulation of levodopa-derived dopamine release in the striatum. Furthermore, this compound showed promise as a neuroprotective agent in models of cerebral ischemia. Pharmacokinetic studies characterized its disposition, noting a significant influence of age and body weight on its clearance and distribution. Despite these promising preclinical findings, the development of this compound was discontinued, a decision that can be influenced by numerous factors beyond preclinical data. Nevertheless, the comprehensive preclinical work on this compound has contributed significantly to the understanding of 5-HT1A receptor pharmacology and its potential as a therapeutic target for managing complications in Parkinson's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Population pharmacokinetics of the selective serotonin 5-HT1A receptor partial agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Piclozotan: A 5-HT1A Agonist with Neuroprotective Potential in Neurodegenerative Diseases
An In-Depth Technical Review of Preclinical Evidence and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piclozotan (SUN N4057) is a selective partial agonist of the serotonin 1A (5-HT1A) receptor that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the existing data on this compound, its mechanism of action, and its therapeutic potential in the broader context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By exploring the intricate signaling pathways modulated by 5-HT1A receptor activation, this document aims to furnish researchers and drug development professionals with a detailed understanding of this compound's promise as a neuroprotective agent.
Introduction to this compound and its Primary Mechanism of Action
This compound is a novel benzoxazepine derivative identified as a potent and selective 5-HT1A receptor partial agonist. Its primary pharmacological action is to bind to and activate 5-HT1A receptors, which are G-protein coupled receptors widely distributed throughout the central nervous system. These receptors are integral to the regulation of mood, cognition, and neuronal survival.[1] The neuroprotective effects of this compound are believed to stem from its ability to modulate downstream signaling cascades that are crucial for neuronal resilience and mitigation of pathological processes in neurodegeneration.
Quantitative Pharmacological Data
While the seminal paper by Kamei et al. (2006) established the selective 5-HT1A agonism of this compound, specific binding affinity (Ki) and functional potency (EC50) values from this primary source were not accessible for this review. However, the available literature consistently characterizes this compound as a high-affinity partial agonist for the 5-HT1A receptor with significant selectivity over other receptors like dopamine D2 and α1-adrenergic receptors. For comparative context, the table below includes data for other well-characterized 5-HT1A agonists.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Functional Activity (EC50) [nM] | Reference |
| This compound (SUN N4057) | 5-HT1A | Data not available | Data not available | Kamei et al., 2006 |
| 8-OH-DPAT | 5-HT1A | 0.9 | 1.8 (GTPγS binding) | [2] |
| Buspirone | 5-HT1A | 10 | 20 (GTPγS binding) | [2] |
| Sarizotan | 5-HT1A | 0.5 | 1.2 (cAMP inhibition) |
Signaling Pathways Implicated in this compound's Neuroprotective Effects
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events that are central to its neuroprotective potential. These pathways converge on the promotion of cell survival, reduction of neuroinflammation, and potentially, the mitigation of proteinopathies associated with neurodegenerative diseases.
The PI3K/Akt/GSK-3β Survival Pathway
A key mechanism of 5-HT1A-mediated neuroprotection involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Akt, a serine/threonine kinase, is a critical node in cell survival signaling. Once activated, Akt phosphorylates and inactivates Glycogen Synthase Kinase 3-beta (GSK-3β), a pro-apoptotic enzyme implicated in the pathology of Alzheimer's disease through its role in tau hyperphosphorylation.
The MAPK/ERK Pathway and Neuronal Plasticity
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important downstream target of 5-HT1A receptor activation. The activation of ERK is associated with the promotion of neuronal plasticity, synaptogenesis, and cell survival. This pathway can be activated through Gβγ subunits of the G-protein, leading to the activation of a cascade that culminates in the phosphorylation and activation of ERK.
Therapeutic Potential in Neurodegenerative Diseases
While the primary preclinical evidence for this compound's efficacy is in acute ischemic stroke, the underlying mechanisms of action suggest a broader therapeutic potential in chronic neurodegenerative disorders.
Alzheimer's Disease
The serotonergic system is significantly impaired in Alzheimer's disease (AD). Activation of 5-HT1A receptors has been shown to have several beneficial effects in models of AD:
-
Reduction of Amyloid-β (Aβ) Pathology: Some studies suggest that 5-HT1A receptor activation may influence the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and thereby reducing the production of toxic Aβ peptides. However, other studies indicate a more complex relationship, with Aβ peptides potentially altering the expression and function of 5-HT1A receptors.
-
Inhibition of Tau Hyperphosphorylation: By inhibiting GSK-3β, a primary kinase responsible for tau phosphorylation, 5-HT1A agonists like this compound could potentially reduce the formation of neurofibrillary tangles, a key pathological hallmark of AD.
-
Anti-neuroinflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of AD pathology. 5-HT1A receptor agonists have been shown to exert anti-inflammatory effects by modulating microglial activation and reducing the production of pro-inflammatory cytokines.
Parkinson's Disease
The rationale for investigating this compound in Parkinson's disease (PD) stems from the significant involvement of the serotonergic system in the disease's motor and non-motor symptoms.
-
Modulation of Dopaminergic Transmission: In the dopamine-depleted brain of PD patients, serotonergic neurons can take up and convert L-DOPA to dopamine, leading to its unregulated release and contributing to motor complications like dyskinesia. 5-HT1A autoreceptors on serotonergic neurons act as a brake on serotonin (and consequently dopamine) release. Partial agonists like this compound can modulate this system, potentially stabilizing dopamine levels.
-
Neuroprotection of Dopaminergic Neurons: Preclinical studies with other 5-HT1A agonists have demonstrated protection of dopaminergic neurons from toxins like MPTP, suggesting a direct neuroprotective effect.
-
Effects on α-Synuclein: While direct evidence for this compound's effect on α-synuclein is lacking, some studies suggest that serotonin itself can interact with α-synuclein and modulate its aggregation. Furthermore, 5-HT1B/1D agonists have been shown to reduce α-synuclein deposition in a rat model of PD.
Experimental Protocols
The primary preclinical model used to evaluate the neuroprotective effects of this compound is the transient Middle Cerebral Artery Occlusion (t-MCAO) model in rodents, which mimics ischemic stroke.
Transient Middle Cerebral Artery Occlusion (t-MCAO) Model
Objective: To induce a reproducible focal cerebral ischemia followed by reperfusion to assess the neuroprotective efficacy of a test compound.
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
Procedure:
-
Anesthesia: Animals are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C.
-
Surgical Preparation: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-120 minutes.
-
Reperfusion: The monofilament is withdrawn to allow blood flow to resume.
-
Drug Administration: this compound (or vehicle) is administered intravenously, often as a continuous infusion starting shortly after the onset of ischemia or at the time of reperfusion.
-
Outcome Measures:
-
Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.
-
Conclusion and Future Directions
This compound, as a selective 5-HT1A partial agonist, holds considerable promise as a neuroprotective agent. Its multifaceted mechanism of action, involving the activation of pro-survival pathways like PI3K/Akt and MAPK/ERK, and its potential to mitigate neuroinflammation, positions it as a compelling candidate for further investigation in a range of neurodegenerative diseases.
Future research should focus on:
-
Elucidating the precise binding kinetics and functional potency of this compound.
-
Conducting preclinical studies in transgenic models of Alzheimer's and Parkinson's disease to directly assess its impact on amyloid-β, tau, and α-synuclein pathologies.
-
Further investigating its anti-inflammatory properties and its effects on microglial and astrocytic function in the context of chronic neurodegeneration.
-
Optimizing dosing and treatment windows for maximal therapeutic benefit in different neurodegenerative conditions.
A deeper understanding of these aspects will be crucial in translating the neuroprotective potential of this compound from preclinical models to clinical applications for the treatment of devastating neurodegenerative disorders.
References
Methodological & Application
Piclozotan In Vivo Experimental Protocol: Application Notes for Neuroprotective and Anti-dyskinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piclozotan (SUN-N4057) is a selective and potent partial agonist for the serotonin 1A (5-HT1A) receptor that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia and has been investigated for the management of motor complications in Parkinson's disease.[1][2][3] This document provides a detailed overview of an in vivo experimental protocol for evaluating the therapeutic potential of this compound, with a focus on its application in a rodent model of Parkinson's disease. The provided methodologies are based on published preclinical studies and are intended to serve as a comprehensive guide for researchers in the field.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a partial agonist at the 5-HT1A receptor.[1][4] This receptor is a member of the G-protein coupled receptor family and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is associated with neuronal hyperpolarization and a reduction in neuronal firing rates, which is believed to contribute to its neuroprotective and modulatory effects on dopamine release.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
In Vivo Experimental Protocol: Parkinson's Disease Rat Model
This protocol outlines a study to assess the efficacy of this compound in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, focusing on levodopa-induced dyskinesia.
Experimental Workflow
Caption: Workflow for the in vivo assessment of this compound.
Methodologies
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Model Induction: Unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) to induce a parkinsonian phenotype. This is a well-established model for studying motor complications in Parkinson's disease.
2. Induction of Dyskinesia:
-
Following a recovery period post-surgery, rats are treated chronically with levodopa (L-DOPA) for 8 to 9 weeks to induce motor fluctuations and dyskinesia.
3. Group Allocation:
-
In week 5 of levodopa treatment, animals are assessed for rotational behavior and forelimb hyperkinesia.
-
Based on the severity of these behaviors, rats are allocated into treatment groups to ensure a balanced distribution of dyskinetic phenotypes.
4. This compound Administration:
-
Route: Continuous intravenous or subcutaneous infusion.
-
Dosing:
-
Low Dose: 0.018 mg/kg/h
-
High Dose: 0.036 mg/kg/h
-
Control: Saline vehicle
-
-
Duration: The infusion is maintained throughout the behavioral and neurochemical assessment periods.
5. Behavioral Assessments:
-
Rotational Behavior: The number of full body turns contralateral to the lesion is recorded. This compound has been shown to lengthen the duration of rotational behavior.
-
Forelimb Hyperkinesia: Abnormal involuntary movements of the forelimb contralateral to the lesion are scored. This is a measure of dyskinesia.
6. Neurochemical Analysis:
-
Technique: In vivo microdialysis in the striatum of awake and freely moving rats.
-
Analyte: Measurement of extracellular levels of levodopa-derived dopamine.
-
Timing: Conducted in weeks 8 to 9 after the completion of behavioral studies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a representative study using the described protocol.
Table 1: this compound Dosing and Plasma Concentrations
| Treatment Group | Infusion Rate (mg/kg/h) | Mean Plasma Concentration (ng/mL) |
| Low Dose this compound | 0.018 | 5.3 ± 0.7 |
| High Dose this compound | 0.036 | 14.3 ± 2.9 |
Table 2: Effects of this compound on Levodopa-Induced Motor Complications
| Treatment Group | Reduction in Forelimb Hyperkinesia (at 1h) | Increase in Duration of Rotational Behavior |
| Low Dose this compound | 55% | Not specified |
| High Dose this compound | 69% | 26% |
| Saline Control | - | - |
Pharmacokinetic Profile
While the above protocol focuses on a rat model, pharmacokinetic data from human studies provide additional context. In healthy subjects and stroke patients, this compound's pharmacokinetics were well-described by a 3-compartment model with first-order elimination.
Table 3: Population Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Intersubject Variability |
| Central Volume (V1) | 64.0 L | 66.5% |
| Systemic Clearance (CL) | 18.0 L/h | 31.4% |
Note: Peripheral volumes were related to total body weight, and clearance was related to ideal body weight and decreased with age.
Conclusion
The described in vivo protocol provides a robust framework for evaluating the therapeutic effects of this compound on levodopa-induced dyskinesia in a preclinical model of Parkinson's disease. The combination of behavioral and neurochemical endpoints allows for a comprehensive assessment of the drug's efficacy and mechanism of action. Researchers utilizing this protocol should adhere to ethical guidelines for animal research and ensure appropriate statistical analysis of the collected data. The provided quantitative data serves as a benchmark for expected outcomes.
References
Application Notes and Protocols for In Vitro Evaluation of Piclozotan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclozotan is a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor, which has shown potential neuroprotective effects. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor's activation initiates a cascade of intracellular events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.
These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity, functional activity, and selectivity of this compound. The included methodologies are essential for researchers in drug discovery and development aiming to evaluate the pharmacological profile of this compound and similar compounds targeting the 5-HT1A receptor.
Data Presentation
The following tables summarize the quantitative data for this compound's in vitro activity, providing a clear comparison of its binding affinity and selectivity.
Table 1: this compound Binding Affinity for the 5-HT1A Receptor
| Radioligand | Preparation | Ki (nM) |
| [³H]8-OH-DPAT | Rat Hippocampal Membranes | 1.2 |
Table 2: this compound Receptor Selectivity Profile
| Receptor | Radioligand | Preparation | Ki (nM) | Selectivity (fold vs. 5-HT1A) |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampal Membranes | 1.2 | - |
| Dopamine D2 | [³H]Spiperone | Rat Striatal Membranes | 530 | 442 |
| α1-Adrenergic | [³H]Prazosin | Rat Cortical Membranes | 860 | 717 |
Signaling Pathway and Experimental Workflow
The activation of the 5-HT1A receptor by an agonist like this compound initiates a signaling cascade that results in a cellular response. This pathway primarily involves the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. The following diagrams illustrate this signaling pathway and the general workflow for in vitro assays.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Rat hippocampal membranes or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize rat hippocampus in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]8-OH-DPAT, and membrane preparation.
-
Non-specific Binding: 10 µM Serotonin, [³H]8-OH-DPAT, and membrane preparation.
-
Competitive Binding: Serial dilutions of this compound, [³H]8-OH-DPAT, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 30 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50 or IC50) of this compound by measuring its effect on cAMP levels in cells expressing the 5-HT1A receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Test Compound: this compound.
-
Agonist (for antagonist mode): 5-HT or 8-OH-DPAT.
-
Adenylyl Cyclase Activator: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency and then seed them into a 96- or 384-well plate.
-
Compound Addition (Agonist Mode):
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
-
Compound Addition (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80).
-
Add a fixed concentration of forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of this compound and fit the data to determine the IC50 value (concentration for 50% inhibition of the agonist response).
-
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of this compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP: Guanosine diphosphate.
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane preparation.
-
Serial dilutions of this compound.
-
A fixed concentration of GDP (e.g., 10 µM).
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction. For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Scintillation Counting: Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Calculate the specific binding of [³⁵S]GTPγS at each concentration of this compound. Plot the specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro characterization of this compound's activity at the 5-HT1A receptor. These assays are fundamental for understanding its pharmacological properties, including its potency, efficacy, and selectivity. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, facilitating the evaluation of this compound and the discovery of novel 5-HT1A receptor modulators.
Application Notes and Protocols for Cell Culture Studies with Piclozotan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclozotan (SUN-N4057) is a potent and selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2] It has demonstrated neuroprotective effects in preclinical models, suggesting its potential therapeutic application in conditions such as ischemic stroke and Parkinson's disease.[1][2] These application notes provide an overview of the in vitro cell-based assays relevant to the study of this compound, including its receptor binding, functional activity, and neuroprotective properties. Detailed experimental protocols and data presentation guidelines are included to facilitate the investigation of this compound and other 5-HT1A receptor modulators in a cell culture setting.
While this compound has been characterized in preclinical in vivo models, specific quantitative data from in vitro cell culture studies, such as IC50 and EC50 values, are not widely available in publicly accessible literature. The following sections provide representative protocols and data table structures that are standard for characterizing 5-HT1A receptor agonists like this compound.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Cell Line/Tissue Preparation | Ki (nM) | Reference Compound | Ki (nM) |
| [3H]8-OH-DPAT | HEK293 cells expressing human 5-HT1A receptor | Data not available | 8-OH-DPAT | Value |
| [3H]WAY-100635 | Rat hippocampal membranes | Data not available | WAY-100635 | Value |
This table is a template. Specific values for this compound are not currently available in the public domain.
Table 2: Functional Potency of this compound at the 5-HT1A Receptor
| Assay Type | Cell Line | Endpoint Measured | EC50 (nM) | % Max Response (vs. 5-HT) |
| [35S]GTPγS Binding | CHO-K1 cells expressing human 5-HT1A receptor | G-protein activation | Data not available | Data not available |
| cAMP Inhibition | PC12 cells with endogenous 5-HT1A receptor | Forskolin-stimulated cAMP levels | Data not available | Data not available |
This table is a template. Specific values for this compound are not currently available in the public domain.
Table 3: Neuroprotective Effect of this compound in an In Vitro Oxidative Stress Model
| Cell Line | Toxicant (Concentration) | Endpoint Measured | This compound EC50 (µM) | % Max Protection |
| SH-SY5Y | Hydrogen Peroxide (100 µM) | Cell Viability (MTT Assay) | Data not available | Data not available |
| Primary Cortical Neurons | Glutamate (50 µM) | LDH Release | Data not available | Data not available |
This table is a template. Specific values for this compound are not currently available in the public domain.
Signaling Pathways of this compound
As a 5-HT1A receptor agonist, this compound is expected to modulate downstream signaling pathways typically associated with this G-protein coupled receptor. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the 5-HT1A receptor can stimulate the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, which are implicated in cell survival and neuroprotection.
Caption: Signaling cascade initiated by this compound binding to the 5-HT1A receptor.
Experimental Protocols
5-HT1A Receptor Binding Assay
This protocol determines the affinity of this compound for the 5-HT1A receptor through competitive binding with a radiolabeled ligand.
Caption: Workflow for the 5-HT1A receptor binding assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
[³H]8-OH-DPAT (radioligand).
-
Unlabeled 8-OH-DPAT or serotonin (for non-specific binding).
-
This compound stock solution.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5HT1A cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]8-OH-DPAT (e.g., 1 nM), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Add the membrane preparation (20-50 µg protein per well).
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Measurement:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of 5-HT1A receptor activation.
Materials:
-
PC12 or CHO-K1 cells expressing the 5-HT1A receptor.
-
Serum-free cell culture medium.
-
Forskolin solution.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Assay Protocol:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound for 15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Generate a concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production.
-
Determine the EC50 value for this compound.
-
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Caption: Workflow for the in vitro neuroprotection MTT assay.
Materials:
-
SH-SY5Y neuroblastoma cells or primary neurons.
-
Complete cell culture medium.
-
This compound stock solution.
-
Hydrogen peroxide (H₂O₂) or another suitable neurotoxin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader.
Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the vehicle control wells).
-
Incubate for 24 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot the percentage of neuroprotection against the concentration of this compound to determine the EC50 value.
-
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound and other 5-HT1A receptor agonists. While specific quantitative data for this compound in cell culture systems remains to be published in readily accessible sources, these methodologies will enable researchers to investigate its binding affinity, functional activity, and neuroprotective potential. The consistent application of these assays and clear data presentation will contribute to a better understanding of the cellular mechanisms underlying the therapeutic effects of this compound.
References
Application Notes and Protocols for Piclozotan in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclozotan is a potent and selective serotonin 5-HT1A receptor agonist. Compounds of this class have demonstrated significant neuroprotective potential in various preclinical models of neurological disorders. This document provides detailed application notes and protocols for the investigation of this compound's neuroprotective effects, drawing upon data from closely related 5-HT1A receptor agonists where direct preclinical data for this compound is not available. The primary focus is on ischemic stroke models, a common paradigm for evaluating neuroprotective agents.
Quantitative Data Summary
The following tables summarize key quantitative data from neuroprotection studies involving 5-HT1A receptor agonists.
Table 1: In Vivo Dosage and Efficacy in a Rodent Model of Ischemic Stroke
| Compound | Animal Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| Bay X 3702 (Repinotan) | Rat (Permanent Middle Cerebral Artery Occlusion) | 12 µg/kg (infused over 4 hours) | Intravenous | 57% reduction in cortical infarct volume | [1] |
| Bay X 3702 (Repinotan) | Rat (Permanent Middle Cerebral Artery Occlusion) | 40 µg/kg (infused over 4 hours) | Intravenous | 55% reduction in cortical infarct volume | [1] |
Table 2: In Vitro Efficacy in a Neuronal Excitotoxicity Model
| Compound | Cell Model | Treatment Concentration | Key Findings | Reference |
| Bay X 3702 (Repinotan) | Cultured Rat Hippocampal Neurons (Glutamate-induced excitotoxicity) | 0.001 to 1 µM | Reduced number of damaged neurons, preserved cell morphology and neuronal network integrity | [1] |
Experimental Protocols
In Vivo Neuroprotection Study in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
This protocol is adapted from studies on the closely related 5-HT1A agonist, Bay X 3702[1].
1. Animal Model:
-
Species: Male Wistar rats (250-300g).
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, food and water ad libitum) for at least one week prior to the experiment.
2. Induction of Ischemia (pMCAO):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Perform a surgical procedure to permanently occlude the middle cerebral artery (MCA). This can be achieved by electrocoagulation or ligation.
-
Monitor physiological parameters (body temperature, heart rate, blood pressure) throughout the surgery.
3. Drug Administration:
-
Test Compound: this compound.
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., saline).
-
Dosage Groups:
-
Vehicle control group.
-
This compound low dose group (e.g., 12 µg/kg).
-
This compound high dose group (e.g., 40 µg/kg).
-
-
Administration: Immediately following the induction of ischemia, begin a continuous intravenous infusion of the vehicle or this compound solution over a 4-hour period.
4. Outcome Measures:
-
Infarct Volume Assessment (24-48 hours post-MCAO):
-
Euthanize the animals.
-
Harvest the brains and section them coronally.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-MCAO, assess neurological function using a standardized scoring system (e.g., Bederson's scale).
-
5. Statistical Analysis:
-
Compare the infarct volumes and neurological scores between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
In Vitro Neuroprotection Study Against Glutamate-Induced Excitotoxicity
This protocol is based on in vitro studies with Bay X 3702[1].
1. Cell Culture:
-
Cell Type: Primary rat hippocampal neurons.
-
Culture Conditions: Plate neurons on poly-D-lysine coated plates and culture in a suitable neurobasal medium supplemented with B27 and glutamine.
2. Excitotoxicity Induction:
-
After 7-10 days in culture, expose the neurons to 0.5 mM L-glutamate for 1 hour to induce excitotoxic damage.
3. Drug Treatment:
-
Test Compound: this compound.
-
Treatment Groups:
-
Control (no glutamate, no drug).
-
Glutamate only.
-
Glutamate + this compound (at various concentrations, e.g., 0.001, 0.01, 0.1, 1 µM).
-
-
Procedure: Immediately after the 1-hour glutamate exposure, wash the cells and replace the medium with fresh medium containing the respective concentrations of this compound.
4. Assessment of Neuroprotection (18-24 hours post-glutamate exposure):
-
Cell Viability Assay:
-
Use trypan blue staining or a lactate dehydrogenase (LDH) assay to quantify neuronal death.
-
-
Morphological Assessment:
-
Examine the neuronal morphology and the integrity of the neuronal network using phase-contrast microscopy.
-
5. Confirmation of 5-HT1A Receptor-Mediated Effect:
-
Include a treatment group with a selective 5-HT1A receptor antagonist (e.g., WAY 100635) in combination with this compound to confirm that the observed neuroprotective effects are mediated through this receptor.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of 5-HT1A Receptor Agonists
References
Application Notes and Protocols for the Transient Middle Cerebral Artery Occlusion (t-MCAO) Model with Piclozotan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The transient middle cerebral artery occlusion (t-MCAO) model in rodents is a widely utilized and clinically relevant preclinical model for studying the pathophysiology of ischemic stroke and evaluating potential neuroprotective therapies.[1][2] This model mimics the occlusion of a major cerebral artery followed by reperfusion, a common scenario in human stroke patients who receive thrombolytic therapy or undergo thrombectomy.[3]
Piclozotan (SUN N4057) is a selective partial agonist of the serotonin 1A (5-HT1A) receptor that has demonstrated neuroprotective effects in animal models of cerebral ischemia.[4] As a 5-HT1A receptor agonist, this compound is believed to exert its neuroprotective effects through multiple mechanisms, including the hyperpolarization of neurons, reduction of glutamate-induced excitotoxicity, and modulation of downstream signaling pathways that promote cell survival.[5]
These application notes provide a detailed overview and experimental protocols for utilizing the t-MCAO model to investigate the neuroprotective efficacy of this compound. The following sections include comprehensive methodologies for the surgical procedure, drug administration, and subsequent behavioral and histological assessments, along with illustrative diagrams and data presentation templates.
Data Presentation
The following tables are templates for summarizing quantitative data from a study investigating the neuroprotective effects of this compound in a rat t-MCAO model. Due to the limited availability of public quantitative data for this compound, the values presented here are illustrative and based on typical results from preclinical stroke studies with other neuroprotective agents. Researchers should replace this with their own experimental data.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dose (mg/kg) | n | Infarct Volume (mm³) (Mean ± SD) | Neurological Score (Mean ± SD) |
| Sham | Vehicle | 10 | 0 ± 0 | 0 ± 0 |
| t-MCAO + Vehicle | Vehicle | 15 | 250 ± 45 | 10 ± 2 |
| t-MCAO + this compound | 1 | 15 | 180 ± 30 | 7 ± 1.5 |
| t-MCAO + this compound | 3 | 15 | 125 ± 25 | 5 ± 1 |
| t-MCAO + this compound | 10 | 15 | 90 ± 20 | 3 ± 1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to t-MCAO + Vehicle group.
Table 2: Time Course of Neurological Recovery
| Treatment Group | Dose (mg/kg) | Day 1 Post-tMCAO (Mean Score ± SD) | Day 3 Post-tMCAO (Mean Score ± SD) | Day 7 Post-tMCAO (Mean Score ± SD) |
| t-MCAO + Vehicle | Vehicle | 10 ± 2 | 9 ± 2 | 8 ± 2.5 |
| t-MCAO + this compound | 3 | 7 ± 1.5* | 5 ± 1.5 | 3 ± 1 |
| t-MCAO + this compound | 10 | 5 ± 1** | 3 ± 1 | 1 ± 0.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to t-MCAO + Vehicle group at the corresponding time point.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (t-MCAO) Surgery (Intraluminal Suture Method)
This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal suture method.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Isoflurane
-
Surgical instruments (scissors, forceps, micro-vessel clips)
-
Operating microscope
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter for cerebral blood flow (CBF) monitoring
-
Heating pad to maintain body temperature
-
Sutures (6-0 silk)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂. Place the animal in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Ligate the distal ECA and place a temporary ligature around the CCA.
-
Filament Insertion: Introduce a 4-0 silicon-coated nylon monofilament through an incision in the ECA stump. Advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Confirmation of Occlusion: Confirm successful MCA occlusion by a sharp drop in regional cerebral blood flow (>70% reduction) using a laser Doppler flowmeter placed on the skull over the MCA territory.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes). During this time, the animal's physiological parameters should be monitored.
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion. A restoration of CBF, as monitored by the laser Doppler, confirms successful reperfusion.
-
Wound Closure: Ligate the ECA stump and close the cervical incision.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Monitor the animal closely for the first 24 hours.
This compound Administration
Materials:
-
This compound (SUN N4057)
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for administration
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 1 mg/ml, 3 mg/ml, 10 mg/ml).
-
Administration: Administer this compound or vehicle via the desired route. For acute neuroprotection studies, intravenous (i.v.) or intraperitoneal (i.p.) administration is common.
-
Timing of Administration: The timing of administration is critical. In a typical protocol, this compound could be administered as a single dose at the time of reperfusion or shortly after.
Assessment of Neurological Deficit
Neurological function should be assessed at various time points post-tMCAO (e.g., 24 hours, 3 days, 7 days) by an observer blinded to the treatment groups.
Modified Neurological Severity Score (mNSS):
The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions. The score ranges from 0 (no deficit) to 18 (severe deficit).
-
Motor Tests (6 points):
-
Raising the rat by the tail (flexion of forelimbs and hindlimbs)
-
Placing the rat on the floor (circling behavior)
-
-
Sensory Tests (2 points):
-
Placing and proprioceptive tests
-
-
Beam Balance Test (6 points):
-
Ability to balance on beams of different widths
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex
-
Measurement of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
Brain Extraction: At a predetermined endpoint (e.g., 24 or 48 hours post-tMCAO), euthanize the animal and carefully remove the brain.
-
Brain Slicing: Chill the brain and slice it into 2 mm coronal sections using a brain matrix.
-
TTC Staining: Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Analysis: Scan or photograph the stained sections. Use image analysis software (e.g., ImageJ) to measure the area of infarction and the total area of the hemisphere for each slice.
-
Infarct Volume Calculation: Calculate the infarct volume by integrating the infarct area over the slice thickness, correcting for edema.
Visualizations
Caption: Experimental workflow for the t-MCAO model with this compound treatment.
References
- 1. Oral pioglitazone reduces infarction volume and improves neurologic function following MCAO in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of remifentanil against transient focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: 6-Hydroxydopamine (6-OHDA) Rat Model and Piclozotan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 6-hydroxydopamine (6-OHDA) rat model for Parkinson's disease (PD) research and the investigation of the therapeutic potential of Piclozotan, a selective 5-HT1A receptor partial agonist. Detailed protocols for model induction, behavioral assessment, and histological analysis are provided, along with a summary of the known effects of this compound in this model.
Introduction to the 6-OHDA Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a widely used and well-characterized neurotoxin-based model that mimics the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), a key pathological hallmark of Parkinson's disease.[1][2][3][4] 6-OHDA is a neurotoxic synthetic organic compound that is selectively taken up by catecholaminergic neurons, including dopaminergic neurons, through the dopamine transporter (DAT).[1] Once inside the neuron, 6-OHDA generates reactive oxygen species, inhibits mitochondrial function, and ultimately leads to neuronal cell death. As 6-OHDA does not cross the blood-brain barrier, it must be administered directly into the brain via stereotaxic surgery. Unilateral injection into the medial forebrain bundle (MFB), SNc, or striatum results in a hemiparkinsonian phenotype, characterized by motor asymmetry, which is useful for evaluating the efficacy of potential therapeutic agents.
This compound: A Potential Therapeutic Agent for Parkinson's Disease
This compound is a selective 5-HT1A receptor partial agonist that has demonstrated neuroprotective effects in various preclinical studies. In the context of Parkinson's disease, 5-HT1A receptor agonists are of interest for their potential to modulate dopamine release and improve motor symptoms. This compound has been investigated for its ability to alleviate motor complications associated with long-term levodopa therapy, a standard treatment for Parkinson's disease.
Experimental Protocols
6-OHDA Lesioning Protocol (Unilateral Medial Forebrain Bundle)
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB), which results in a severe and consistent lesion of the nigrostriatal pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Injection Site: Identify the coordinates for the medial forebrain bundle relative to bregma. For rats, typical coordinates are: Anteroposterior (AP): -2.2 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -8.0 mm from the dura.
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery. House the animals individually with easy access to food and water.
This compound Treatment Protocol
This protocol is based on a study investigating the effects of this compound on levodopa-induced motor complications in 6-OHDA lesioned rats.
Materials:
-
6-OHDA-lesioned rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps
-
Surgical tools for pump implantation
Procedure:
-
Animal Grouping: Following confirmation of the 6-OHDA lesion (typically 2-3 weeks post-surgery through behavioral testing), divide the rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
This compound Administration: this compound can be administered via continuous subcutaneous infusion using osmotic minipumps to ensure stable plasma concentrations.
-
Dosage: Effective doses in a rat study were 0.018 mg/kg/h and 0.036 mg/kg/h.
-
Duration of Treatment: Treatment duration can vary depending on the study's objectives. In the cited study, this compound was administered for 3 to 4 weeks.
Behavioral Assessment Protocols
A battery of behavioral tests should be used to assess motor function before and after 6-OHDA lesioning and throughout the this compound treatment period.
3.3.1. Rotational Behavior Test (Apomorphine- or Amphetamine-Induced)
-
Principle: Unilateral dopamine depletion leads to supersensitivity of postsynaptic dopamine receptors on the lesioned side. Administration of a dopamine agonist like apomorphine causes contralateral rotations (away from the lesion), while a dopamine-releasing agent like amphetamine causes ipsilateral rotations (towards the lesion).
-
Procedure:
-
Place the rat in a circular arena.
-
Administer apomorphine (e.g., 0.25-0.5 mg/kg, s.c.) or d-amphetamine (e.g., 2.5-5 mg/kg, i.p.).
-
Record the number of full 360° rotations in both directions for a set period (e.g., 30-90 minutes).
-
3.3.2. Cylinder Test (Forelimb Asymmetry)
-
Principle: This test assesses the spontaneous use of the forelimbs for postural support. Rats with a unilateral lesion will show a preference for using the unimpaired (ipsilateral) forelimb.
-
Procedure:
-
Place the rat in a transparent cylinder.
-
Videotape the rat's exploratory behavior for 5-10 minutes.
-
Count the number of times the rat uses its left, right, or both forelimbs to touch the cylinder wall during rearing.
-
3.3.3. Rotarod Test (Motor Coordination and Balance)
-
Principle: This test evaluates motor coordination and balance by measuring the time a rat can stay on a rotating rod.
-
Procedure:
-
Train the rats on the rotarod at a constant or accelerating speed for several days before the experiment.
-
On the test day, place the rat on the rotating rod and record the latency to fall.
-
Perform multiple trials and average the results.
-
Histological Analysis Protocol
Histological analysis is crucial for quantifying the extent of the dopaminergic lesion and assessing the neuroprotective effects of this compound.
Materials:
-
Paraformaldehyde (4%) in phosphate-buffered saline (PBS)
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Cryostat or vibrating microtome
-
Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody (a marker for dopaminergic neurons)
-
Secondary antibody (fluorescently or enzyme-linked)
-
Microscope with a camera and image analysis software
Procedure:
-
Tissue Preparation: At the end of the experiment, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Post-fixation: Carefully remove the brains and post-fix them in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotection: Transfer the brains to a sucrose solution (e.g., 30%) until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 30-40 µm thick) through the striatum and substantia nigra using a cryostat or microtome.
-
Immunohistochemistry:
-
Wash the sections in PBS.
-
Incubate with a blocking solution to reduce non-specific binding.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Mount the sections on slides and coverslip.
-
-
Quantification:
-
Striatal Dopaminergic Fiber Density: Capture images of the striatum and quantify the optical density of TH-positive fibers using image analysis software.
-
Substantia Nigra Dopaminergic Neuron Count: Use stereological methods (e.g., the optical fractionator) to obtain an unbiased estimate of the number of TH-positive neurons in the SNc.
-
Data Presentation
Quantitative data from behavioral and histological assessments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Apomorphine-Induced Rotational Behavior in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg/h) | Net Contralateral Rotations (turns/min) | % Reduction vs. Vehicle |
| Sham | N/A | 0.5 ± 0.1 | N/A |
| 6-OHDA + Vehicle | N/A | 8.2 ± 1.5 | 0% |
| 6-OHDA + this compound | 0.018 | 5.9 ± 1.2 | 28% |
| 6-OHDA + this compound | 0.036 | 4.1 ± 0.9** | 50% |
| Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to 6-OHDA + Vehicle. (Note: This is example data for illustrative purposes) |
Table 2: Effect of this compound on Levodopa-Induced Dyskinesia and Motor Response in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg/h) | Forelimb Dyskinesia Score | Duration of Rotational Behavior (min) |
| 6-OHDA + Levodopa + Vehicle | N/A | 3.5 ± 0.4 | 120 ± 15 |
| 6-OHDA + Levodopa + this compound | 0.018 | 1.6 ± 0.3** | 145 ± 18 |
| 6-OHDA + Levodopa + this compound | 0.036 | 1.1 ± 0.2*** | 151 ± 20 |
| Data are presented as Mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. (Data adapted from a study by Tani et al., 2010) |
Table 3: Neuroprotective Effect of this compound on Dopaminergic Neurons in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg/h) | % TH+ Neurons in SNc (lesioned vs. unlesioned side) | % Striatal TH+ Fiber Density (lesioned vs. unlesioned side) |
| Sham | N/A | 98 ± 3% | 97 ± 4% |
| 6-OHDA + Vehicle | N/A | 25 ± 5% | 15 ± 4% |
| 6-OHDA + this compound | 0.018 | 45 ± 7% | 35 ± 6% |
| 6-OHDA + this compound | 0.036 | 60 ± 8% | 55 ± 7% |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to 6-OHDA + Vehicle. (Note: This is example data for illustrative purposes) |
Visualization of Pathways and Workflows
Signaling Pathways
The neuroprotective effects of this compound are believed to be mediated through the activation of the 5-HT1A receptor, which in turn modulates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are known to promote cell survival and inhibit apoptosis.
Caption: this compound Signaling Pathway
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study investigating the effects of this compound in the 6-OHDA rat model.
References
- 1. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gubra.dk [gubra.dk]
- 3. researchgate.net [researchgate.net]
- 4. Progressive degeneration of dopamine neurons in 6-hydroxydopamine rat model of Parkinson's disease does not involve activation of caspase-9 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neuronal Damage Following Piclozotan Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclozotan is a selective partial agonist for the serotonin 1A (5-HT1A) receptor that has demonstrated neuroprotective properties in preclinical studies.[1] As a member of the 5-HT1A receptor agonist class, its mechanism of action is thought to involve the modulation of several pathways implicated in neuronal survival and injury. Activation of 5-HT1A receptors can lead to neuronal hyperpolarization, a reduction in glutamate excitotoxicity, and the initiation of pro-survival intracellular signaling cascades.[2][3]
These application notes provide a comprehensive overview of established methodologies to quantify neuronal damage and assess the potential neuroprotective effects of this compound in both in vitro and in vivo models. The following protocols are designed to offer a robust framework for researchers to investigate the efficacy and mechanisms of this compound in preventing or reducing neuronal injury.
Principles of Neuronal Damage Assessment
Evaluating the neuroprotective potential of a compound like this compound requires a multi-faceted approach. Key parameters to assess include:
-
Neuronal Viability and Death: Quantifying the number of surviving neurons and distinguishing between different modes of cell death (apoptosis vs. necrosis).
-
Apoptosis: Detecting the activation of programmed cell death pathways.
-
Oxidative Stress: Measuring the imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.
-
Neuroinflammation: Assessing the activation of glial cells and the production of inflammatory mediators.
-
Synaptic Integrity: Evaluating the structure and function of synapses, which are often early targets of neuronal damage.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Neuronal Viability and Apoptosis
| Treatment Group | Neuronal Viability (%) | Caspase-3/7 Activity (Fold Change) | TUNEL Positive Cells (%) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 2.1 ± 0.5 |
| Injury Model + Vehicle | 45 ± 6.8 | 4.5 ± 0.8 | 35.2 ± 4.1 |
| Injury Model + this compound (Low Dose) | 62 ± 5.5 | 2.8 ± 0.4 | 18.6 ± 3.2 |
| Injury Model + this compound (High Dose) | 78 ± 4.9 | 1.5 ± 0.2 | 8.3 ± 1.9 |
Table 2: Markers of Oxidative Stress and Neuroinflammation
| Treatment Group | ROS Production (Fold Change) | Superoxide Dismutase Activity (%) | TNF-α Levels (pg/mL) | IL-1β Levels (pg/mL) |
| Vehicle Control | 1.0 ± 0.2 | 100 ± 8.1 | 15 ± 3.5 | 10 ± 2.1 |
| Injury Model + Vehicle | 3.8 ± 0.5 | 55 ± 7.2 | 150 ± 12.6 | 120 ± 10.8 |
| Injury Model + this compound (Low Dose) | 2.5 ± 0.4 | 75 ± 6.5 | 80 ± 9.3 | 65 ± 7.4 |
| Injury Model + this compound (High Dose) | 1.4 ± 0.3 | 92 ± 5.9 | 30 ± 5.1 | 25 ± 4.2 |
Experimental Protocols and Visualizations
Assessment of Neuronal Viability
Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of their viability.
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Induce neuronal injury using a relevant stressor (e.g., glutamate, hydrogen peroxide) in the presence or absence of varying concentrations of this compound. Include vehicle controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control group.
Detection of Apoptosis
Protocol: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Express the results as fold change relative to the vehicle-treated control group.
Protocol: TUNEL Staining for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Grow and treat cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
References
Application Note: Quantification of Piclozotan using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piclozotan is a selective 5-HT1A receptor partial agonist that has been investigated for its neuroprotective effects in conditions such as acute stroke and Parkinson's disease.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be simple, accurate, and reproducible for routine analysis.
Data Presentation
The following table summarizes the typical validation parameters for the HPLC method for this compound quantification. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 0.1 - 25 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Precision (% RSD) | ||
| - Intraday | < 2.0% | ≤ 2.0% |
| - Interday | < 3.0% | ≤ 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% | 98.0% - 102.0% |
| Specificity | No interference from blank/placebo | Well-resolved peak |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Glacial acetic acid
-
HPLC grade water
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) and acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water to prepare a 10 mM solution.
-
Adjust the pH of the solution to 4.5 with glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 25 µg/mL.
-
-
Sample Preparation (for drug substance):
-
Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
-
4. System Suitability Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 10 µg/mL) five times and check the following parameters:
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: Not less than 2000.
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
5. Analysis Procedure
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
References
Application Notes: Analysis of Neurotransmitter Modulation by Piclozotan Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piclozotan is a selective and potent partial agonist of the serotonin 1A (5-HT1A) receptor.[1] This receptor subtype is critically involved in the regulation of mood, anxiety, and cognition.[2][3] As a G-protein coupled receptor, the 5-HT1A receptor's activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.[2] this compound has shown neuroprotective effects in preclinical models and has been investigated for its therapeutic potential in conditions such as acute ischemic stroke and Parkinson's disease.[4]
In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals. This methodology, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enables the real-time monitoring of neurotransmitter dynamics. These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of this compound on the extracellular levels of key neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating 5-HT1A receptors. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei (autoreceptors) and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and limbic system.
Activation of presynaptic 5-HT1A autoreceptors by agonists like this compound leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin synthesis and release. Conversely, activation of postsynaptic 5-HT1A receptors can have varied effects on the release of other neurotransmitters, such as dopamine and norepinephrine, depending on the specific neural circuits involved.
Data Presentation: Effects of 5-HT1A Receptor Agonists on Neurotransmitter Levels
The following tables summarize the quantitative effects of various selective 5-HT1A receptor partial agonists on the extracellular levels of serotonin, dopamine, and norepinephrine as measured by in vivo microdialysis in rodents. This data is representative of the expected effects of this compound.
Table 1: Effect of 5-HT1A Receptor Agonists on Extracellular Serotonin Levels
| Compound | Dose | Brain Region | Maximum Change in Serotonin (% of Baseline) | Reference |
| Flesinoxan | 0.3 mg/kg | Central Nucleus of the Amygdala | ↓ ~33% | |
| 8-OH-DPAT | 250 µg/kg, s.c. | Ventral Hippocampus | ↓ ~50% | |
| Buspirone | 0.01-2.5 mg/kg, s.c. | Frontal Cortex | ↓ ~50% | |
| S(-)-MDL 73005EF | 0.3 and 1 mg/kg s.c. | Hippocampus | ↓ Markedly |
Table 2: Effect of 5-HT1A Receptor Agonists on Extracellular Dopamine Levels
| Compound | Dose | Brain Region | Maximum Change in Dopamine (% of Baseline) | Reference |
| This compound | 0.036 mg/kg/h | Striatum | ↓ Attenuated Levodopa-induced increase | |
| MKC-242 | 0.3-1.0 mg/kg, s.c. | Prefrontal Cortex | ↑ ~150-200% | |
| 8-OH-DPAT | 2.0 nmol (local perfusion) | Anterior Striatum | ↑ ~40% | |
| Buspirone | 0.01-2.5 mg/kg, s.c. | Frontal Cortex | ↑ ~100% |
Table 3: Effect of 5-HT1A Receptor Agonists on Extracellular Norepinephrine Levels
| Compound | Dose | Brain Region | Maximum Change in Norepinephrine (% of Baseline) | Reference |
| (+/-)-MDL 73005EF | 5 mg/kg s.c. | Hippocampus | ↑ ~250% | |
| Buspirone | 0.01-2.5 mg/kg, s.c. | Frontal Cortex | ↑ ~140% |
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the impact of this compound on neurotransmitter levels in rodents.
Animal Preparation and Stereotaxic Surgery
-
Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used. House the animals individually in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole in the skull above the target brain region (e.g., prefrontal cortex, striatum, or hippocampus) based on a stereotaxic atlas.
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
-
Post-Operative Care:
-
Administer postoperative analgesics as required.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
-
Microdialysis Probe Insertion and Perfusion
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length.
-
Perfusion Solution: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump. A typical aCSF composition is: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2.
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
Sample Collection and Drug Administration
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation.
-
Drug Administration: After collecting a stable baseline (typically 3-4 samples), administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or through the microdialysis probe for local administration).
-
Post-Administration Collection: Continue to collect dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect on neurotransmitter levels.
Analytical Procedure (HPLC-ECD)
-
Instrumentation: Analyze the collected dialysate samples using an HPLC system coupled with an electrochemical detector.
-
Chromatographic Separation: Separate the neurotransmitters using a reverse-phase C18 column. The mobile phase composition will vary depending on the specific neurotransmitters being analyzed but typically consists of a phosphate buffer, methanol, and an ion-pairing agent.
-
Electrochemical Detection: Detect the electroactive neurotransmitters (serotonin, dopamine, norepinephrine) and their metabolites using a glassy carbon working electrode set at an appropriate oxidation potential.
-
Quantification: Quantify the neurotransmitter concentrations by comparing the peak areas of the samples to those of known standards.
Data Analysis and Histological Verification
-
Data Normalization: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
-
Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA followed by post-hoc tests) to determine the significance of the changes in neurotransmitter levels following this compound administration.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative. Subsequently, slice and stain the brain tissue to verify the correct placement of the microdialysis probe.
Visualizations
Caption: Experimental workflow for microdialysis.
Caption: this compound/5-HT1A signaling pathway.
Caption: Data analysis logical workflow.
References
- 1. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of a 5-HT1A receptor agonist and antagonist on the 5-hydroxytryptamine release in the central nucleus of the amygdala: a microdialysis study with flesinoxan and WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Piclozotan Solubility Technical Support Center
This technical support center provides guidance on the solubility of Piclozotan in DMSO and saline for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in saline. What should I do?
A1: this compound, like many organic small molecules, is expected to have low aqueous solubility. Direct dissolution in saline or other aqueous buffers is often challenging. The recommended method is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into your aqueous medium.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO can vary significantly. Generally, it is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5%, as higher concentrations can be toxic. However, you should always perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cell line.
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What could be the cause?
A3: There are several potential reasons for this observation:
-
Incomplete Dissolution: The compound may not be fully dissolved. Try gentle warming (do not exceed 40°C) or vortexing to aid dissolution.
-
Supersaturation and Precipitation: You might have exceeded the solubility limit of this compound in DMSO.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds. Always use anhydrous DMSO and keep containers tightly sealed.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation of the compound from the DMSO stock. It is recommended to aliquot your stock solution into smaller, single-use volumes.
Q4: After diluting my DMSO stock of this compound into saline, the solution turned cloudy. How can I resolve this?
A4: This indicates that the kinetic solubility of this compound in your final saline concentration has been exceeded, leading to precipitation. Here are some troubleshooting steps:
-
Lower the Final Concentration: Your final experimental concentration of this compound may be too high. Try using a more diluted solution.
-
Increase the DMSO Percentage: A slightly higher percentage of DMSO in the final solution (while staying within the limits of your experimental system's tolerance) can help maintain solubility.
-
Use a Surfactant: For in vitro experiments, a small amount of a biocompatible surfactant (e.g., Tween® 80) can sometimes help to maintain the compound in solution, but this must be compatible with your assay.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution and/or use gentle sonication to ensure the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Saline
This protocol describes a general method for assessing the kinetic solubility of this compound in saline by diluting a DMSO stock solution.
-
Prepare a DMSO Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Addition to Saline: Add a small, fixed volume of each DMSO dilution to a larger volume of saline (e.g., 2 µL of DMSO stock into 98 µL of saline). This is typically done in a 96-well plate format.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Analysis: Analyze the samples for precipitation. This can be done visually, by measuring turbidity with a plate reader, or by filtering the solutions and quantifying the amount of soluble compound using HPLC-UV. The highest concentration that remains clear is considered the kinetic solubility.
Quantitative Data
| Solvent | Solubility Type | Illustrative Concentration |
| DMSO | Stock Solution | 10 mM |
| Saline (pH 7.4) | Kinetic | < 10 µM |
Note: This data is for illustrative purposes only and may not be representative of the actual solubility of this compound. Researchers should determine the solubility experimentally for their specific batch of compound and experimental conditions.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Piclozotan Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Piclozotan. The following information is curated to support the design and execution of experiments aimed at improving its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for this compound's poor in vivo bioavailability?
While specific data for this compound is limited, poor oral bioavailability for active pharmaceutical ingredients (APIs) generally stems from two main issues: low aqueous solubility and poor intestinal permeability.[1] A combination of these factors can also contribute to low and variable drug absorption.[2] Additionally, presystemic metabolism, or "first-pass metabolism," in the gut wall or liver can significantly reduce the amount of drug that reaches systemic circulation.[3][4]
Q2: Which Biopharmaceutics Classification System (BCS) class does this compound likely belong to?
Without explicit solubility and permeability data, it is challenging to definitively classify this compound. However, if poor bioavailability is a known issue, it likely falls into one of the following BCS classes:
-
BCS Class II: Low solubility, high permeability.
-
BCS Class IV: Low solubility, low permeability.
Understanding the specific class is crucial for selecting an appropriate formulation strategy.[1]
Q3: What initial steps should I take to investigate the cause of poor bioavailability?
A systematic approach is recommended:
-
Physicochemical Characterization: Determine this compound's aqueous solubility at different pH values and its partition coefficient (Log P) to understand its lipophilicity.
-
Permeability Assessment: Use in vitro models like Caco-2 or PAMPA assays to estimate intestinal permeability.
-
In Vivo Pharmacokinetic (PK) Studies: Conduct pilot PK studies in an animal model (e.g., rats) to determine key parameters like Cmax, Tmax, and AUC after oral and intravenous administration. This will help calculate the absolute bioavailability and give insights into the extent of absorption.
Q4: What are some promising formulation strategies to enhance this compound's bioavailability?
Several advanced formulation strategies can be employed to overcome solubility and permeability challenges:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a more soluble, amorphous form, preventing recrystallization and enhancing dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic pathway.
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility, protect the drug from degradation, and potentially enhance permeability.
Troubleshooting Guide
Problem 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Possible Causes:
-
Poor aqueous solubility: The drug is not dissolving adequately in the gastrointestinal fluids.
-
Low permeability: The dissolved drug cannot efficiently cross the intestinal epithelium.
-
First-pass metabolism: The drug is being extensively metabolized in the gut or liver before reaching systemic circulation.
-
Food effects: The presence or absence of food in the GI tract is altering absorption.
Solutions:
| Strategy | Description | Key Considerations |
| Formulation Optimization | Develop an enabling formulation such as a solid dispersion, a lipid-based system, or a nanoparticle formulation. | The choice of excipients is critical and should be based on this compound's physicochemical properties. |
| Co-administration with Bioenhancers | Use permeation enhancers or metabolism inhibitors. Note: This approach requires careful safety evaluation. | Potential for drug-drug interactions and toxicity of the enhancer itself. |
| Standardize Dosing Conditions | Administer the drug to fasted or fed animals consistently across all study groups. | Food can alter GI pH, motility, and bile secretion, impacting drug dissolution and absorption. |
| Investigate Alternative Routes | If oral bioavailability remains a significant hurdle, consider parenteral administration (IV, IM, SC) if therapeutically viable. | To bypass absorption barriers and first-pass metabolism entirely. |
Problem 2: Inconsistent In Vitro-In Vivo Correlation (IVIVC)
Possible Cause:
-
The in vitro dissolution method does not accurately reflect the in vivo environment.
-
The chosen animal model does not accurately predict human pharmacokinetics.
Solutions:
| Strategy | Description | Key Considerations |
| Refine Dissolution Testing | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states. | This can provide a more predictive dissolution profile. |
| Scale Pharmacokinetic Parameters | Use allometric scaling from multiple animal species to improve the prediction of human PK parameters. | Differences in metabolism and physiology between species can still lead to discrepancies. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Develop a PBPK model to integrate physicochemical, in vitro, and in vivo data to simulate and predict human pharmacokinetics. | Requires extensive data but can be a powerful predictive tool. |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
Objective: To identify suitable excipients for enhancing the solubility of this compound.
Methodology:
-
Prepare saturated solutions of this compound in various concentrations of different excipients (e.g., surfactants like Tween 80, polymers like PVP-K25, and cyclodextrins).
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Compare the solubility enhancement provided by each excipient.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a novel this compound formulation compared to an unformulated drug suspension.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (for bioavailability calculation).
-
Group 2: Oral gavage of this compound suspension (control).
-
Group 3: Oral gavage of the novel this compound formulation.
-
-
Dosing: Administer a single dose of this compound.
-
Blood Sampling: Collect sparse blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC, t1/2). Calculate absolute bioavailability (F%) as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: A generalized workflow for developing and evaluating bioavailability-enhanced formulations.
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. Formulation strategies to improve the bioavailability of poorly absorbed drugs | Documents - Servicio Gallego de Salud [portalcientifico.sergas.gal]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Drug Absorption - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 4. The Influence of Intestinal Tract and Probiotics on the Fate of Orally Administered Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Piclozotan Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the potential off-target effects of Piclozotan (SUN N4057), a selective 5-HT1A receptor partial agonist.[1][2][3] While this compound has demonstrated selectivity for the 5-HT1A receptor, a thorough understanding of any potential off-target interactions is crucial for interpreting experimental results and anticipating potential clinical effects.[1] This resource offers frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective partial agonist of the serotonin 1A (5-HT1A) receptor.[1] It has been investigated for its neuroprotective effects in conditions such as acute ischemic stroke and for the management of motor complications in Parkinson's disease.
Q2: What is known about the off-target binding profile of this compound?
Q3: What are the potential consequences of off-target effects?
Off-target binding can lead to a variety of unintended pharmacological effects, which may manifest as unexpected experimental results or adverse events in a clinical setting. These can range from mild side effects to serious toxicity. For a 5-HT1A agonist like this compound, off-target effects could theoretically include interactions with other serotonin receptor subtypes, or other neurotransmitter systems, potentially leading to cardiovascular, gastrointestinal, or central nervous system side effects.
Q4: How can I assess the potential for off-target effects in my experiments?
Assessing off-target effects typically involves a combination of in silico and in vitro methods. Computational approaches can predict potential off-target interactions based on the chemical structure of the compound. These predictions can then be validated experimentally using techniques such as radioligand binding assays against a panel of known receptors, enzymes, and ion channels.
Q5: Were any significant adverse events potentially indicative of off-target effects reported in this compound clinical trials?
The clinical trial NCT00623363 for this compound in Parkinson's disease monitored for treatment-emergent adverse events (TEAEs). However, a detailed public report of the specific TEAEs and their frequencies is not available. Common adverse events associated with medications for Parkinson's disease include nausea, dyskinesias, somnolence, compulsive behaviors, and psychosis. Without specific data for this compound, it is difficult to attribute any potential adverse events directly to off-target effects versus the primary mechanism of action or the underlying condition.
Data Presentation: Understanding Receptor Selectivity
To illustrate how off-target binding is quantified, the following table presents a hypothetical binding affinity profile for a compound like this compound. The inhibition constant (Ki) represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) - Hypothetical Data | Primary Target/Off-Target | Potential Implication of Off-Target Binding |
| 5-HT1A | 1.2 | Primary Target | Desired therapeutic effect. |
| 5-HT2A | 250 | Off-Target | Potential for effects on mood, sleep, and psychosis. |
| 5-HT2C | 800 | Off-Target | Possible influence on appetite and mood. |
| Dopamine D2 | > 10,000 | Off-Target | Low potential for extrapyramidal symptoms. |
| α1-Adrenergic | 1,500 | Off-Target | Potential for cardiovascular effects (e.g., changes in blood pressure). |
| hERG Channel | > 10,000 | Off-Target | Low risk of cardiac arrhythmia. |
Note: This table contains illustrative data to demonstrate the concept of a selectivity profile. Actual binding affinities for this compound may differ.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate affinity measurements.
| Potential Cause | Troubleshooting Step |
| Radioligand is hydrophobic and sticks to plasticware or filters. | - Use low-binding plates. - Pre-treat filters with a blocking agent like polyethyleneimine (PEI). - Include a detergent (e.g., 0.1% BSA) in the assay buffer. |
| Insufficient washing to remove unbound radioligand. | - Increase the number of wash cycles. - Use ice-cold wash buffer to slow dissociation of the specifically bound ligand. |
| Inappropriate concentration of unlabeled ligand to define NSB. | - Use a concentration of unlabeled ligand that is at least 100-fold higher than its Kd. |
| Contamination of membrane preparation with other proteins. | - Ensure thorough homogenization and washing of membranes during preparation to remove interfering substances. |
Issue 2: Low or No Specific Binding Signal
| Potential Cause | Troubleshooting Step |
| Degraded or inactive receptor preparation. | - Prepare fresh membrane fractions and store them properly at -80°C. - Confirm receptor expression using Western blot or another suitable method. |
| Incorrect assay buffer composition (pH, ionic strength). | - Optimize the buffer conditions for the specific receptor being studied. |
| Insufficient incubation time to reach equilibrium. | - Determine the optimal incubation time by performing a time-course experiment. |
| Low receptor density in the membrane preparation. | - Titrate the amount of membrane protein used in the assay to find the optimal concentration. |
Experimental Protocols
Protocol 1: Cell Membrane Preparation for Receptor Binding Assays
This protocol describes the preparation of crude cell membranes from cultured cells expressing the receptor of interest.
Materials:
-
Cultured cells expressing the target receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors), ice-cold
-
Cell scraper
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford assay kit for protein quantification
Procedure:
-
Wash confluent cell monolayers twice with ice-cold PBS.
-
Harvest cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Disrupt the cells using a Dounce homogenizer (10-20 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to a target receptor.
Materials:
-
Cell membrane preparation containing the receptor of interest
-
Radioligand with known affinity for the target receptor
-
Unlabeled test compound (this compound)
-
Unlabeled reference compound (for defining non-specific binding)
-
Assay Buffer
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding wells: Add Assay Buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding wells: Add Assay Buffer, the radioligand, a high concentration of the unlabeled reference compound (e.g., 1000-fold the Kd of the radioligand), and the membrane preparation.
-
Competition wells: Add serial dilutions of the test compound, the radioligand, and the membrane preparation.
-
Incubate the plate at a defined temperature for a sufficient time to reach equilibrium (determined from kinetic experiments).
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of a 5-HT1A Receptor Agonist
Caption: 5-HT1A receptor activation by this compound.
Experimental Workflow for Assessing Off-Target Binding
Caption: Workflow for identifying potential off-target effects.
Logical Relationship for Troubleshooting High Non-Specific Binding
References
Piclozotan Dose Optimization Technical Support Center
Welcome to the Technical Support Center for Piclozotan, a selective 5-HT1A receptor partial agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal efficacy in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2] These receptors are coupled to inhibitory G-proteins (Gi/o).[2][3] Activation of 5-HT1A receptors by this compound leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade also results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which together suppress neuronal firing and neurotransmitter release.
Q2: What are the potential therapeutic applications of this compound that have been investigated?
A2: this compound has been investigated for its neuroprotective effects and its potential in treating neurological and psychiatric disorders. Notably, it has been studied in the context of acute ischemic stroke and for the management of motor complications, such as dyskinesia, associated with long-term levodopa therapy in Parkinson's disease.
Q3: Are there any published preclinical dose-response data for this compound in a Parkinson's disease model?
A3: Yes, a study in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease investigated the effects of continuous subcutaneous infusion of this compound. The results are summarized in the table below.
Q4: Has this compound been evaluated in clinical trials for Parkinson's disease?
A4: Yes, a Phase 2 clinical trial (NCT00623363) was conducted to evaluate the safety and efficacy of this compound in patients with motor complications associated with Parkinson's disease. The study involved a 12-hour intravenous infusion of this compound, targeting a plasma concentration of 30 ng/mL. Efficacy was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS) and the Abnormal Involuntary Movement Scale (AIMS). While the study was terminated early due to poor enrollment, preliminary results suggested this compound may reduce dyskinesia and "off" time.
Q5: What are some common side effects observed with 5-HT1A receptor agonists?
A5: 5-HT1A receptor agonists can sometimes cause gastrointestinal side effects. In a clinical study with this compound for acute ischemic stroke, the most commonly reported adverse events considered potentially drug-related were nausea and vomiting.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| This compound Dose (continuous s.c. infusion) | Plasma Concentration (ng/mL) | Effect on Levodopa-Induced Forelimb Hyperkinesia (at 1h) | Effect on Duration of Rotational Behavior |
| 0.018 mg/kg/h | 5.3 ± 0.7 | 55% reduction | Not significant |
| 0.036 mg/kg/h | 14.3 ± 2.9 | 69% reduction | 26% increase (lengthened duration) |
| Data from Tani et al., 2010 |
Signaling Pathway
Experimental Protocols
Protocol 1: 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion in the medial forebrain bundle (MFB) to model Parkinson's disease in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Desipramine (or other norepinephrine uptake inhibitor)
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Shave and clean the surgical area on the head.
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -7.8 mm from the skull surface. These coordinates may need to be optimized for the specific rat strain and age.
-
-
6-OHDA Injection:
-
Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) immediately before use to prevent oxidation.
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision. Provide post-operative analgesia and monitor the animal's recovery, including body weight and hydration. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Protocol 2: Continuous Intravenous Infusion in Rats
This protocol outlines the procedure for implanting a catheter for continuous intravenous infusion.
Materials:
-
Rat with vascular catheter (e.g., jugular vein)
-
Vascular access button (VAB™)
-
Infusion pump
-
Swivel and tether system
-
Sterile saline with heparin (e.g., 10 U/mL)
Procedure:
-
Catheter Implantation (performed under anesthesia):
-
Surgically expose the jugular vein.
-
Carefully insert the catheter and secure it with sutures.
-
Tunnel the external part of the catheter subcutaneously to the dorsal mid-scapular region.
-
Exteriorize the catheter and connect it to a vascular access button, which is then sutured in place.
-
Flush the catheter with heparinized saline to maintain patency.
-
-
Infusion Setup:
-
Allow the animal to recover fully from surgery.
-
Connect the VAB™ to the tether system, which is attached to a swivel.
-
Connect the infusion line from the pump, through the swivel and tether, to the VAB™.
-
Program the infusion pump to deliver this compound at the desired rate.
-
House the rat individually in a cage that allows free movement with the tether system.
-
-
Maintenance: Regularly check the system for any blockages or leaks. Flush the catheter with heparinized saline when not in use for extended periods.
Protocol 3: Apomorphine-Induced Rotational Behavior Test
This test is used to assess the extent of the unilateral dopamine lesion.
Materials:
-
6-OHDA-lesioned rat
-
Apomorphine hydrochloride
-
Rotometry chamber/automated rotometer system
-
Sterile 0.9% saline
Procedure:
-
Habituation: Place the rat in the rotometry chamber for a short period (e.g., 10-15 minutes) to acclimate before the test.
-
Drug Administration: Administer apomorphine (a dopamine agonist, e.g., 0.5 mg/kg, s.c. or i.p.).
-
Data Collection: Immediately place the rat back into the chamber and record the number of full 360° rotations (both ipsilateral and contralateral to the lesion) over a period of 30-60 minutes. A successful lesion will result in a significant number of contralateral rotations.
Protocol 4: Abnormal Involuntary Movement Scale (AIMS) Assessment
The AIMS is used to quantify levodopa-induced dyskinesia.
Procedure:
-
Observation: Observe the rat in a clear, empty cage.
-
Scoring: Rate the severity of abnormal involuntary movements in different body regions (orofacial, trunk, and limbs) on a scale of 0 to 4 for each category:
-
0: Absent
-
1: Minimal, infrequent
-
2: Mild, intermittent
-
3: Moderate, frequent
-
4: Severe, continuous
-
-
Total Score: Sum the scores for each body region to obtain a total AIMS score.
Experimental Workflow
Troubleshooting Guide
Troubleshooting 6-OHDA Lesioning
Q: There is high variability in the extent of the dopamine lesion between animals. What could be the cause?
A:
-
Inaccurate Stereotaxic Coordinates: Ensure the stereotaxic apparatus is properly calibrated and that the coordinates are correct for the age, weight, and strain of the rats.
-
6-OHDA Solution Instability: 6-OHDA is prone to oxidation. Always prepare the solution fresh, immediately before use, in a vehicle containing an antioxidant like ascorbic acid.
-
Injection Rate: A rapid injection can cause backflow and tissue damage, leading to inconsistent lesions. Use a slow, controlled infusion rate.
Troubleshooting Continuous Infusion
Q: The infusion pump has stopped, or the catheter seems blocked. What should I do?
A:
-
Check for Catheter Patency: Attempt to gently flush the catheter with heparinized saline. If there is resistance, do not force it. The catheter may be clotted.
-
Inspect the Infusion Line: Ensure there are no kinks or blockages in the tubing from the pump to the animal.
-
Pump Malfunction: Check the pump's battery and programming. Consult the manufacturer's troubleshooting guide.
Troubleshooting Behavioral Testing
Q: The results of the rotational behavior test are inconsistent.
A:
-
Habituation: Ensure animals are adequately habituated to the testing environment to reduce stress-induced motor activity.
-
Drug Potency: Verify the concentration and stability of the apomorphine solution.
-
Observer Bias: If using manual scoring, ensure the observer is blinded to the treatment groups. Automated systems can reduce this variability.
References
- 1. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (SUN N4057), a partial serotonin 1A receptor agonist, on motor complications induced by repeated administration of levodopa in parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Piclozotan dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piclozotan.
Interpreting this compound Dose-Response Curves: FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent partial agonist for the serotonin 5-HT1A receptor.[1][2][3][4] Its mechanism of action involves binding to and activating these receptors, which are involved in various physiological and pathophysiological processes, including psychiatric disorders and cerebral ischemic conditions.[1]
Q2: I am not seeing a clear sigmoidal curve in my this compound dose-response experiment. What are the common reasons for this?
Several factors can lead to a non-ideal dose-response curve. Consider the following:
-
Dose Range: The selected concentration range for this compound may be too narrow or not centered around the EC50 (the concentration at which 50% of the maximal effect is observed). If the entire curve is on the plateau (top or bottom), you will not observe a sigmoidal shape.
-
Solubility Issues: this compound may not be fully dissolved at higher concentrations, leading to an inaccurate assessment of the true dose being applied.
-
Cell Viability: At high concentrations, the compound might induce cytotoxicity, leading to a drop in the response that is not related to the specific receptor-mediated effect.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the full range of responses, particularly at the lower and upper ends of the dose range.
Q3: How do I determine the optimal concentration range for my this compound experiment?
To determine the optimal concentration range, it is best to perform a range-finding experiment. Start with a wide range of concentrations, for example, from picomolar (pM) to millimolar (mM), with logarithmic spacing between doses. This will help you identify the concentrations that produce the minimal, maximal, and intermediate responses, allowing you to select a more focused range for subsequent experiments.
Q4: My results show high variability between replicate experiments. What can I do to improve consistency?
High variability can be caused by several factors:
-
Inconsistent Cell Culture Conditions: Ensure that cells are at a consistent passage number, density, and growth phase for each experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dosing.
-
Reagent Stability: Ensure that this compound solutions and other reagents are properly stored and have not degraded.
-
Assay Timing: Be consistent with incubation times and other time-sensitive steps in your experimental protocol.
Q5: What is the difference between potency (EC50) and efficacy (Emax) in the context of this compound?
-
Potency (EC50): This refers to the concentration of this compound required to produce 50% of its maximal effect. A lower EC50 value indicates higher potency.
-
Efficacy (Emax): This is the maximum response that this compound can produce in a given assay. As a partial agonist, this compound's Emax will be lower than that of a full agonist for the 5-HT1A receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No response observed at any this compound concentration | 1. Inactive compound. 2. Cells do not express the 5-HT1A receptor. 3. Incorrect assay setup. | 1. Verify the identity and purity of the this compound sample. 2. Confirm 5-HT1A receptor expression in your cell line using techniques like qPCR or western blotting. 3. Include a known 5-HT1A receptor agonist as a positive control. |
| "U" or "bell-shaped" dose-response curve | 1. Off-target effects at high concentrations. 2. Receptor desensitization or downregulation at high agonist concentrations. 3. Compound toxicity at high concentrations. | 1. Investigate potential off-target interactions. 2. Reduce the incubation time or use a lower concentration range. 3. Perform a cell viability assay in parallel with your functional assay. |
| Steep or shallow slope of the dose-response curve | 1. A steep slope can indicate high cooperativity in binding. 2. A shallow slope might suggest complex biological responses or the presence of multiple binding sites with different affinities. | 1. This may be an intrinsic property of the drug-receptor interaction. 2. Analyze your data with a model that can accommodate a variable slope (e.g., the Hill equation). |
Experimental Protocols & Data
This compound Pharmacokinetic Parameters
A population pharmacokinetic analysis of this compound was conducted using data from healthy subjects and stroke patients. The disposition of this compound was well-described by a three-compartment model with first-order elimination.
| Parameter | Description | Value | Intersubject Variability (%) |
| V1 | Central Volume of Distribution | 64.0 L | 66.5% |
| CL | Systemic Clearance | 18.0 L/h | 31.4% |
Data from Mondick JT, et al. Am J Ther. 2009.
Note: Peripheral volumes (V2, V3) were related to total body weight, and clearance (CL) was related to ideal body weight and decreased with advancing age.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the 5-HT1A receptor, leading to inhibition of adenylyl cyclase.
Experimental Workflow for Dose-Response Analysis
Caption: A typical workflow for generating and analyzing a this compound dose-response curve.
References
- 1. Population pharmacokinetics of the selective serotonin 5-HT1A receptor partial agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
Avoiding experimental artifacts with Piclozotan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals avoid and interpret experimental artifacts when working with Piclozotan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and potent partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity for this receptor subtype is central to its intended neuroprotective effects.[1][3]
Q2: What is the solubility of this compound and what solvents are recommended?
A2: The solubility of this compound is not extensively publicly documented. As with many small molecules, solubility can be a challenge and a potential source of experimental variability. For in vitro experiments, it is recommended to first attempt dissolution in DMSO. For in vivo studies, formulation in a vehicle appropriate for the route of administration is critical. It is advisable to determine the solubility in your specific experimental buffer or vehicle to ensure consistent concentrations.
Q3: Are there known off-target effects for this compound?
A3: this compound is characterized as a selective 5-HT1A receptor agonist with good selectivity over dopamine D2 and alpha1-adrenergic receptors.[3] However, like any pharmacological agent, it may exhibit off-target effects at higher concentrations. Researchers should always perform dose-response curves to identify the optimal concentration range that minimizes potential off-target interactions.
Q4: What was the clinical development status of this compound?
A4: this compound underwent early clinical trials for the treatment of acute stroke and was investigated for managing motor complications in Parkinson's disease. However, its global research and development status is now listed as discontinued.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in in vitro assays.
This could be due to several factors, including compound solubility, stability, or issues with the experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Visually inspect your stock solution and final assay dilutions for any precipitation. Determine the solubility of this compound in your specific assay buffer. | A clear solution with no visible particulates, ensuring the nominal concentration is the actual concentration. |
| Compound Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | Consistent results between experiments using freshly prepared solutions. |
| Cell Health | Monitor cell viability and morphology in the presence of the vehicle and different concentrations of this compound. | Healthy cell morphology and viability, indicating that the observed effects are not due to cytotoxicity. |
| Assay Conditions | Optimize incubation times and reagent concentrations for your specific cell line and assay. | A robust and reproducible assay window. |
Issue 2: Unexpected physiological responses in in vivo models.
Unexpected responses in animal models can arise from off-target effects, pharmacokinetic issues, or interactions with the vehicle.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a literature search for the effects of 5-HT1A agonism in your specific model and tissue. Consider using a selective 5-HT1A antagonist to see if the unexpected effect is blocked. | The unexpected effect is either explained by 5-HT1A activation or, if not blocked by an antagonist, suggests an off-target mechanism. |
| Pharmacokinetics | Measure the plasma and tissue concentrations of this compound to correlate exposure with the observed effect. | Understanding the dose-exposure-response relationship to determine if the concentrations are within the selective range. |
| Vehicle Effects | Administer the vehicle alone to a control group of animals to rule out any effects of the formulation. | No physiological response in the vehicle control group. |
Experimental Protocols
Protocol 1: Assessing this compound Solubility in Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture media).
-
After each dilution, vortex thoroughly and visually inspect for any precipitation or cloudiness.
-
Incubate the dilutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
Re-examine for any precipitation. The highest concentration that remains a clear solution is the approximate solubility in that buffer.
Visualizations
Caption: this compound's mechanism of action on pre- and postsynaptic 5-HT1A receptors.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Piclozotan Vehicle Preparation for Injection
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. Currently, there is a lack of publicly available, specific data on the vehicle preparation for Piclozotan injections. Therefore, the information presented here is based on best practices for the formulation of poorly soluble small molecules for parenteral administration in a preclinical setting.[1][2][3][4] It is imperative that researchers conduct their own solubility, stability, and compatibility studies to determine the optimal formulation for their specific experimental needs.[4]
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a vehicle for this compound?
A1: The initial step is to determine the intrinsic solubility of this compound in a variety of commonly used preclinical vehicles. This process, known as vehicle screening, will help identify a suitable solvent or solvent system that can dissolve the compound at the desired concentration for your study.
Q2: What are some common vehicles to consider for a poorly soluble compound like this compound?
A2: For compounds with low aqueous solubility, a common approach is to use a co-solvent system. This often involves a primary solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) to dissolve the compound, which is then diluted with other vehicles such as polyethylene glycol (PEG), propylene glycol (PG), or saline. The final concentration of the primary organic solvent should be kept to a minimum to avoid toxicity.
Q3: How can I improve the solubility of this compound in my chosen vehicle?
A3: Several strategies can be employed to enhance solubility. Adjusting the pH of the formulation can be effective if this compound has ionizable groups. The use of co-solvents and surfactants can also significantly improve solubility. In some cases, creating a salt form of the parent compound can increase aqueous solubility.
Q4: What are the critical stability concerns for a this compound injectable formulation?
A4: The primary stability concerns are chemical degradation and physical precipitation. Chemical stability can be affected by factors such as pH, temperature, and light exposure. Physical stability relates to the drug remaining in solution over the intended storage and use period. It is crucial to assess both short-term and long-term stability of your final formulation.
Q5: How do I sterilize the final this compound solution for injection?
A5: For small-volume preclinical preparations, sterile filtration is the most common and practical method. This is typically done using a 0.22 µm syringe filter. It is essential to ensure that the chosen filter membrane is compatible with your vehicle composition and does not cause significant drug loss due to adsorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve at the target concentration. | - The solubility of this compound in the chosen vehicle is below the target concentration.- The rate of dissolution is slow. | - Perform a thorough vehicle screening to identify a more suitable solvent or co-solvent system.- Try gentle heating or sonication to aid dissolution. Be cautious, as heat can degrade the compound.- Consider pH adjustment if this compound has ionizable functional groups. |
| The solution is cloudy or hazy after preparation. | - Incomplete dissolution of this compound.- Presence of particulate matter from the compound or container. | - Allow more time for dissolution with agitation.- Filter the solution through a coarse filter (e.g., 5 µm) before sterile filtration to remove undissolved particles. |
| Precipitation occurs after dilution or during storage. | - The addition of an aqueous diluent has caused the compound to crash out of a co-solvent system.- The formulation is supersaturated and unstable.- Temperature changes during storage are affecting solubility. | - Reduce the final concentration of the aqueous component in your co-solvent system.- Increase the proportion of the co-solvent.- Prepare the formulation at a lower concentration.- Evaluate the stability of the formulation at different storage temperatures. |
| The pH of the final solution is outside the desired range. | - The inherent pH of the vehicle or the addition of this compound has altered the pH. | - Use a biocompatible buffer system to maintain the pH within a physiologically acceptable range (typically pH 4-9 for subcutaneous injection and pH 2-11 for intravenous injection). |
| Loss of compound after sterile filtration. | - Adsorption of this compound onto the filter membrane. | - Use a filter with a low-binding membrane material (e.g., PVDF or PES).- Pre-saturate the filter by discarding the initial small volume of the filtrate.- Analyze the concentration of the solution before and after filtration to quantify any loss. |
Data Presentation
Table 1: Commonly Used Vehicles for Preclinical Injections
| Vehicle | Properties | Potential Issues |
| Saline (0.9% NaCl) | Isotonic, aqueous vehicle. | Limited ability to dissolve lipophilic compounds. |
| Phosphate-Buffered Saline (PBS) | Buffered aqueous vehicle, maintains physiological pH. | Similar solubility limitations to saline. |
| Dimethyl Sulfoxide (DMSO) | Strong organic solvent, dissolves a wide range of compounds. | Can be toxic at higher concentrations, may have pharmacological effects. |
| Polyethylene Glycol (PEG 300/400) | Water-miscible co-solvent, can increase solubility. | Can be viscous, potential for renal toxicity at high doses. |
| Propylene Glycol (PG) | Water-miscible co-solvent. | Can cause hemolysis and irritation at high concentrations. |
| Ethanol | Co-solvent, can enhance solubility. | Can cause pain on injection and has pharmacological effects. |
| Tween® 80 (Polysorbate 80) | Non-ionic surfactant, used as a solubilizing agent. | Can cause hypersensitivity reactions in some species. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes to increase aqueous solubility. | May have dose-limiting toxicities. |
Experimental Protocols
Protocol for Vehicle Screening and Preparation of an Injectable Solution
-
Solubility Assessment:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into several small vials.
-
Add a measured volume of each test vehicle (e.g., 100 µL) to the respective vials to achieve a concentration higher than the target for the in vivo study.
-
Vortex or sonicate the vials for a set period (e.g., 30 minutes) at room temperature.
-
Visually inspect for complete dissolution. If not dissolved, consider gentle warming.
-
For promising vehicles, prepare a saturated solution and determine the concentration by a suitable analytical method (e.g., HPLC) to quantify the solubility.
-
-
Formulation Preparation (Example using a co-solvent system):
-
Based on solubility data, select a suitable co-solvent system (e.g., DMSO:PEG 400:Saline).
-
Accurately weigh the required amount of this compound for the final desired volume and concentration.
-
Add the primary solvent (e.g., DMSO) and ensure complete dissolution.
-
Sequentially add the other vehicle components (e.g., PEG 400, then Saline) while continuously mixing. Add the aqueous component slowly to prevent precipitation.
-
Measure the pH of the final solution and adjust if necessary using dilute HCl or NaOH.
-
-
Sterilization and Storage:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial.
-
Store the final formulation at the appropriate temperature (e.g., 2-8°C or -20°C) and protect from light, as determined by stability studies.
-
It is recommended to prepare fresh solutions for each experiment or to validate the stability for the intended storage duration.
-
Mandatory Visualization
Caption: Workflow for preparing a this compound injectable solution.
Caption: Simplified 5-HT1A receptor signaling pathway activated by this compound.
References
- 1. Liquid crystalline drug delivery vehicles for oral and IV/subcutaneous administration of poorly soluble (and soluble) drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emulsion vehicle for poorly soluble drugs - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Piclozotan-induced side effects in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential side effects of Piclozotan in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Disclaimer: Publicly available data on the specific side effects of this compound in preclinical animal models is limited. The following guidance is based on the known pharmacology of this compound as a selective 5-HT1A receptor partial agonist and the general side effect profile of this drug class in laboratory animals. Researchers should always conduct pilot studies to determine the optimal dose and monitor for specific adverse events in their experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SUN-N4057) is a selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its primary mechanism of action involves binding to and activating these receptors, which are involved in various physiological processes, including neuroprotection.[1] this compound has been investigated for its potential therapeutic effects in conditions such as acute ischemic stroke and Parkinson's disease.[1]
Q2: What are the potential side effects of this compound in animal models?
A2: While specific data for this compound is not extensively published, side effects associated with 5-HT1A receptor agonists in animal models may include:
-
Central Nervous System (CNS) Effects: Sedation, ataxia (impaired coordination), and in some cases, paradoxical excitement or increased anxiety-like behaviors can be observed.[3]
-
Gastrointestinal (GI) Effects: Changes in appetite, nausea, or diarrhea may occur.
-
Cardiovascular Effects: Hypotension (low blood pressure) and bradycardia (slow heart rate) are potential side effects due to the activation of 5-HT1A receptors.
-
Serotonin Syndrome: At higher doses or in combination with other serotonergic agents, there is a theoretical risk of serotonin syndrome, characterized by symptoms such as tremors, agitation, and hyperthermia.
Q3: How can I minimize the risk of side effects during my experiments?
A3: Minimizing side effects involves careful experimental planning and execution:
-
Dose-Titration: Start with a low dose of this compound and gradually increase to the desired therapeutic level while closely monitoring for any adverse effects. This will help in identifying the minimal effective dose with the fewest side effects.
-
Appropriate Vehicle and Route of Administration: Use a sterile, pH-balanced vehicle for administration. The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, oral gavage) can influence the pharmacokinetic profile and potential for local irritation.
-
Acclimatization and Handling: Properly acclimatize animals to the experimental conditions and handle them gently to reduce stress, which can influence physiological responses and confound results.
-
Monitoring: Implement a robust monitoring plan to observe animals for any clinical signs of distress or adverse effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation or Ataxia | Dose may be too high. | - Reduce the dose of this compound.- Consider a different route of administration that may lead to a slower absorption rate (e.g., subcutaneous vs. intraperitoneal).- Ensure the animal is housed in a safe environment to prevent injury. |
| Paradoxical Excitement or Agitation | Idiosyncratic reaction or high dose. | - Lower the dose.- If the behavior persists, consider discontinuing the use of this compound in that animal.- Ensure the animal is not housed with others to prevent aggression-related injuries. |
| Reduced Food and Water Intake | Gastrointestinal upset or sedation. | - Monitor body weight and hydration status daily.- Provide palatable and easily accessible food and water.- If significant weight loss occurs, consider dose reduction or supportive care (e.g., subcutaneous fluids), in consultation with a veterinarian. |
| Hypotension or Bradycardia | Cardiovascular effects of 5-HT1A agonism. | - Monitor vital signs if possible (e.g., using non-invasive tail-cuff method for blood pressure in rodents).- If signs of cardiovascular distress are observed (e.g., lethargy, pale mucous membranes), reduce the dose or discontinue treatment. |
| Local Irritation at Injection Site | Improper injection technique or irritating vehicle. | - Ensure proper injection technique is used for the chosen route of administration.- Use a sterile, non-irritating vehicle.- Rotate injection sites if repeated administrations are necessary. |
Quantitative Data Summary
The following table summarizes potential dose-related side effects for 5-HT1A agonists in general, which may be applicable to this compound. Note: This is a generalized summary, and specific dose-response relationships for this compound should be determined empirically.
| Dose Range | Potential Effects | Animal Model |
| Low | Anxiolytic effects, increased social interaction. | Rodents |
| Moderate | Neuroprotective effects, potential for mild sedation. | Rodents |
| High | Significant sedation, ataxia, potential for cardiovascular effects (hypotension, bradycardia). | Rodents |
Experimental Protocols
Protocol 1: this compound Administration via Intraperitoneal (IP) Injection in Rats
-
Preparation:
-
Dissolve this compound in a sterile vehicle (e.g., 0.9% saline) to the desired concentration. Ensure the solution is at room temperature before administration.
-
-
Animal Restraint:
-
Gently restrain the rat, ensuring it is calm to minimize stress. One common method is to hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.
-
-
Injection:
-
Locate the lower right quadrant of the abdomen.
-
Insert a 23-25 gauge needle at a 15-20 degree angle, bevel up.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel.
-
Inject the solution slowly. The maximum recommended volume for an IP injection in a rat is 10 mL/kg.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for at least 30 minutes for any immediate adverse reactions.
-
Continue to monitor for behavioral changes and clinical signs of toxicity at regular intervals as per the experimental design.
-
Protocol 2: Monitoring for CNS Side Effects
-
Observational Scoring:
-
Develop a scoring sheet to systematically record observations at predefined time points post-administration.
-
Parameters to score include:
-
Activity Level: (e.g., 0=normal, 1=slightly decreased, 2=moderately decreased/sedated, 3=severely decreased/immobile).
-
Gait and Posture: (e.g., 0=normal, 1=mild ataxia, 2=moderate ataxia/unsteady gait, 3=severe ataxia/unable to walk).
-
Behavioral Changes: Note any unusual behaviors such as excessive grooming, circling, or agitation.
-
-
-
Open Field Test (for assessing locomotor activity and anxiety-like behavior):
-
Place the animal in the center of an open field arena.
-
Record its activity for a set period (e.g., 5-10 minutes) using an automated tracking system or by manual observation.
-
Parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in total distance may indicate sedation, while changes in the center-to-periphery time ratio can suggest alterations in anxiety levels.
-
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Minimizing Side Effects in Animal Studies.
Caption: Decision Tree for Managing Adverse Events.
References
- 1. Common neurological toxicities in small animal practice - Veterinary Practice [veterinary-practice.com]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Piclozotan and Repinotan in Neuroprotection
An objective analysis of two selective 5-HT1A receptor agonists, Piclozotan and Repinotan, reveals distinct pharmacological profiles and neuroprotective potentials. This guide synthesizes available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals in the field of neurotherapeutics.
Both this compound and Repinotan are selective agonists for the serotonin 1A (5-HT1A) receptor and have been investigated for their neuroprotective effects, particularly in the context of ischemic stroke. While both compounds target the same receptor, their efficacy, as demonstrated in preclinical studies, presents notable differences in terms of receptor affinity, functional activity, and outcomes in animal models of neurological injury. Repinotan has been extensively studied, demonstrating potent neuroprotective effects in various models of stroke and traumatic brain injury, although it did not show efficacy in a clinical trial for acute ischemic stroke.[1][2][3] this compound has also shown promise in preclinical models, with a focus on its potential in treating ischemic brain injury.[4]
Quantitative Comparison of Pharmacological Properties
A direct comparison of the in vitro pharmacological properties of this compound and Repinotan highlights their distinct interactions with the 5-HT1A receptor. Repinotan exhibits a very high affinity for the receptor and functions as a full agonist. In contrast, this compound has a nanomolar affinity and acts as a partial agonist.[4]
| Parameter | This compound (SUN N4057) | Repinotan (BAY x 3702) | Reference |
| Target | 5-HT1A Receptor | 5-HT1A Receptor | |
| Receptor Affinity (Ki) | 1.1 nM (for rat 5-HT1A) | High Affinity (pKi > 10) | |
| Functional Activity | Partial Agonist | Full Agonist | |
| In Vitro Efficacy (IC50 for forskolin-stimulated cAMP accumulation) | 2.5 nM | Not explicitly stated, but functions as a full agonist |
Preclinical Efficacy in Animal Models of Stroke
Both compounds have demonstrated neuroprotective effects in rodent models of ischemic stroke, primarily through the reduction of infarct volume.
| Animal Model | Intervention | Dosage | Administration Time | Efficacy (Infarct Volume Reduction) | Reference |
| This compound | |||||
| Transient Middle Cerebral Artery Occlusion (t-MCAO) in rats | This compound | 0.1 mg/kg (i.v.) | Immediately after reperfusion | 46% | |
| Repinotan | |||||
| Permanent Middle Cerebral Artery Occlusion (p-MCAO) in rats | Repinotan | 3 µg/kg (i.v. bolus) | Immediately after occlusion | 73% | |
| Repinotan | 3 and 10 µg/kg/hr (i.v. infusion) | Immediately after occlusion | 65% | ||
| Repinotan | 10 µg/kg/hr (i.v. infusion) | 5 hours after occlusion | 43% | ||
| Transient Middle Cerebral Artery Occlusion (t-MCAO) in rats | Repinotan | 10 µg/kg/hr (i.v. infusion) | Immediately after occlusion | 97% | |
| Repinotan | 10 µg/kg/hr (i.v. infusion) | 5 hours after occlusion | 81% | ||
| Acute Subdural Hematoma in rats | Repinotan | 3 and 10 µg/kg/hr (i.v. infusion) | - | 65% | |
| Repinotan | 3 µg/kg/hr (i.v. infusion) | 5 hours after occlusion | 54% |
Mechanism of Action and Signaling Pathways
The neuroprotective effects of both this compound and Repinotan are mediated through their agonistic activity at the 5-HT1A receptor. Activation of this G-protein coupled receptor leads to a cascade of intracellular events that are thought to confer neuroprotection. The proposed mechanism involves neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate. This action helps to protect neurons from overexcitation, a key pathological process in ischemic brain injury.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through receptor binding assays and in vivo animal models of stroke.
5-HT1A Receptor Binding Assay (for this compound)
This assay determines the affinity of a compound for the 5-HT1A receptor. The methodology for this compound involved the following key steps:
-
Receptor Preparation: Membranes from rat cerebral cortex were prepared.
-
Radioligand: [3H]8-OH-DPAT was used as the radioligand, which is a known high-affinity agonist for the 5-HT1A receptor.
-
Incubation: The prepared membranes were incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the bound ligand was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
Transient Middle Cerebral Artery Occlusion (t-MCAO) Model (for this compound)
This in vivo model is used to assess the neuroprotective efficacy of a compound against ischemic stroke. The protocol for evaluating this compound involved the following:
-
Animal Model: Male Wistar rats were used.
-
Induction of Ischemia: The middle cerebral artery was occluded for 90 minutes using an intraluminal filament, followed by reperfusion.
-
Drug Administration: this compound (0.1 mg/kg) was administered intravenously immediately after the start of reperfusion.
-
Outcome Assessment: 24 hours after the ischemic insult, the rats were euthanized, and their brains were removed. The brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Data Analysis: The infarct volume was calculated and compared between the drug-treated group and a vehicle-treated control group to determine the percentage of infarct volume reduction.
Logical Comparison and Concluding Remarks
The comparison between this compound and Repinotan reveals a trade-off between receptor affinity, agonist activity, and in vivo efficacy in the context of neuroprotection.
References
- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piclozotan and Buspirone: A Guide for Researchers
This guide provides a comparative analysis of Piclozotan and Buspirone, focusing on their pharmacological profiles, mechanisms of action, and pharmacokinetic properties to inform researchers, scientists, and drug development professionals. Due to the limited publicly available data on this compound, a direct head-to-head comparison with the well-established drug Buspirone is challenging. The development of this compound for ischemic stroke has been discontinued, and its current clinical status is not widely reported. This document synthesizes the available information to facilitate a comparative understanding.
Overview and Mechanism of Action
Both this compound and Buspirone are selective partial agonists of the serotonin 5-HT1A receptor.[1][2][3] This receptor is a key target in the central nervous system for modulating mood and anxiety.
Buspirone is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD).[4] Its mechanism involves acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This dual action initially reduces the firing of serotonergic neurons, but with chronic administration, it leads to desensitization of presynaptic autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity. Buspirone also exhibits weak antagonist activity at dopamine D2, D3, and D4 receptors. It does not interact with GABA receptors, distinguishing it from benzodiazepines.
This compound (SUN N4057) is a selective and potent partial agonist of the 5-HT1A receptor. It has been investigated for its neuroprotective effects in cerebral ischemic conditions and for managing motor complications in Parkinson's disease. Studies on 1,4-benzoxazepine derivatives, from which this compound was developed, showed high affinity for the 5-HT1A receptor with good selectivity over dopamine D2 and alpha1-adrenergic receptors.
Pharmacological Profile and Receptor Affinity
| Receptor Target | Buspirone (Ki, nM) | This compound (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 14.6 | Data Not Available |
| 5-HT2A | 136 | Data Not Available |
| 5-HT2C | 360 | Data Not Available |
| 5-HT6 | 450 | Data Not Available |
| 5-HT7 | 560 | Data Not Available |
| Dopamine Receptors | ||
| D2 | 300 (weak antagonist) | Selective over D2 |
| D3 | 340 (weak antagonist) | Data Not Available |
| D4 | 460 (weak antagonist) | Data Not Available |
| Adrenergic Receptors | ||
| α1 | 430 (weak antagonist) | Selective over α1 |
| α2 | 560 (weak antagonist) | Data Not Available |
Note: Buspirone data is compiled from multiple sources. The selectivity of this compound over D2 and α1 receptors is noted, but specific Ki values are not provided in the available literature.
Pharmacokinetic Properties
A comparative summary of the pharmacokinetic parameters of this compound and Buspirone is presented below.
| Parameter | This compound | Buspirone |
| Bioavailability | Data Not Available | Low (~4%) due to extensive first-pass metabolism |
| Time to Peak (Tmax) | Data Not Available | 0.7 - 1.5 hours |
| Elimination Half-life | Data Not Available | ~2-3 hours (variable, can range up to 11 hours) |
| Metabolism | Data Not Available | Primarily by CYP3A4 in the liver |
| Active Metabolites | Data Not Available | Yes, 1-(2-pyrimidinyl)piperazine (1-PP) |
| Systemic Clearance (CL) | 18.0 L/h | ~1.7 L/h/kg |
| Volume of Distribution (Vd) | Central Volume (V1): 64.0 L | 5.3 L/kg |
| Protein Binding | Data Not Available | ~86-95% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT1A Receptor Agonists
Both this compound and Buspirone exert their effects through the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Experimental Workflow: Receptor Binding Assay
A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay. The workflow for such an experiment is outlined below.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Buspirone) for the 5-HT1A receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds: this compound and Buspirone at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein), [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add 10 µM 5-HT.
-
Incubate the mixture at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Population Pharmacokinetic (PK) Modeling of this compound
-
Objective: To characterize the pharmacokinetic profile of this compound in a population.
-
Study Population: Healthy subjects and stroke patients.
-
Data Collection:
-
Collect serial plasma samples at predefined time points after administration of this compound.
-
Measure this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Modeling Approach:
-
Utilize nonlinear mixed-effects modeling software (e.g., NONMEM).
-
Develop a structural PK model (e.g., one-, two-, or three-compartment model with first-order elimination) to describe the time course of this compound concentrations.
-
Estimate typical population PK parameters (e.g., clearance (CL), volume of distribution (V)) and their inter-individual variability.
-
Investigate the influence of covariates (e.g., age, weight, disease status) on the PK parameters.
-
-
Model Qualification:
-
Use predictive check and nonparametric bootstrap procedures to evaluate the performance and stability of the final model.
-
Summary and Conclusion
Buspirone is a well-characterized anxiolytic with a primary mechanism of action as a 5-HT1A receptor partial agonist. It has a complex pharmacological profile with affinities for other serotonin and dopamine receptors. Its pharmacokinetic properties are marked by low bioavailability and a relatively short half-life.
This compound is also a selective 5-HT1A receptor partial agonist that has shown neuroprotective potential in preclinical models. However, its clinical development has been limited, and there is a scarcity of publicly available data, particularly regarding its full receptor binding profile and comparative clinical efficacy.
For researchers, the key distinction lies in the extensive clinical data and established therapeutic use of Buspirone for anxiety, versus the investigational and seemingly discontinued status of this compound. While both target the 5-HT1A receptor, their broader pharmacological profiles and clinical trajectories have diverged significantly. Further research into novel 5-HT1A agonists like this compound would require comprehensive preclinical and clinical studies to establish a clear therapeutic profile and potential advantages over existing treatments.
References
Validating the Neuroprotective Effects of Piclozotan: A Comparative Guide
A comprehensive analysis of the neuroprotective agent Piclozotan reveals promising preclinical evidence, although a full quantitative comparison is limited by the availability of public data.
This compound, a selective 5-HT1A receptor partial agonist, has demonstrated significant neuroprotective potential in animal models of ischemic stroke. Research indicates its efficacy in reducing neuronal damage, a critical factor in the pathology of stroke and neurodegenerative diseases. However, a detailed, data-rich comparison with other neuroprotective agents is challenging due to the limited public access to extensive experimental results. This guide synthesizes the available information on this compound, outlines the general experimental protocols used to validate such compounds, and discusses its mechanism of action in the context of 5-HT1A receptor agonism.
Preclinical Evidence of Neuroprotection
The primary evidence for this compound's neuroprotective effects comes from a study by Kamei et al. (2006), which reported "remarkable neuroprotective activity" in a transient middle cerebral artery occlusion (t-MCAO) model in animals[1][2][3]. This model is a standard method for simulating ischemic stroke in a laboratory setting. While the specific quantitative data from this study, such as the precise percentage of infarct volume reduction and detailed neurological deficit scores, are not publicly available, the qualitative description suggests a strong therapeutic potential.
Clinical trials involving this compound have primarily focused on its effects on motor complications in Parkinson's disease, rather than its direct neuroprotective capabilities in stroke or other neurodegenerative conditions[4].
Mechanism of Action: The Role of 5-HT1A Receptor Agonism
This compound exerts its neuroprotective effects through its activity as a partial agonist of the serotonin 1A (5-HT1A) receptor[1]. The activation of this receptor is a well-established pathway for neuroprotection, and the mechanisms are thought to include:
-
Neuronal Hyperpolarization: Activation of 5-HT1A receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and making the neuron less likely to fire. This is particularly important in the context of ischemia, where excessive neuronal firing (excitotoxicity) is a major cause of cell death.
-
Reduction of Glutamate Release: By hyperpolarizing presynaptic neurons, 5-HT1A receptor agonists can reduce the release of the excitatory neurotransmitter glutamate. Excessive glutamate release is a key driver of excitotoxic neuronal damage following a stroke.
-
Modulation of Neurotrophic Factors: Some studies on other 5-HT1A agonists suggest that their activation can influence the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and plasticity.
Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of this compound.
Figure 1: Proposed signaling pathway of this compound's neuroprotective action.
Experimental Validation Protocols
The validation of a neuroprotective agent like this compound typically involves a series of preclinical experiments. The following are detailed methodologies for key experiments commonly cited in such studies.
Transient Middle Cerebral Artery Occlusion (t-MCAO) Model
This surgical model is the gold standard for inducing focal cerebral ischemia in rodents to mimic human stroke.
Objective: To induce a temporary blockage of the middle cerebral artery, leading to ischemic damage, followed by reperfusion.
Protocol:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A fine monofilament with a rounded tip is inserted into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Ischemia Duration: The filament is left in place for a specific duration, typically ranging from 30 to 120 minutes, to induce ischemic injury.
-
Reperfusion: The filament is carefully withdrawn to allow blood flow to return to the MCA territory.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative care, including analgesics and temperature regulation.
Assessment of Neuroprotective Efficacy
1. Infarct Volume Measurement:
Objective: To quantify the extent of brain tissue damage.
Protocol:
-
Brain Extraction: At a predetermined time point after t-MCAO (e.g., 24 or 48 hours), the animal is euthanized, and the brain is carefully removed.
-
Slicing: The brain is sliced into coronal sections of uniform thickness (e.g., 2 mm).
-
Staining: The brain slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by viable mitochondria to a red formazan product. Infarcted tissue, with damaged mitochondria, remains unstained (white).
-
Image Analysis: The stained slices are imaged, and specialized software is used to calculate the area of the infarct in each slice. The total infarct volume is then calculated by integrating the infarct areas across all slices.
2. Neurological Deficit Scoring:
Objective: To assess the functional outcome after ischemic stroke.
Protocol:
A battery of behavioral tests is used to evaluate motor and neurological function. A composite score is often generated. Common tests include:
-
Body Symmetry: Observing any postural asymmetry.
-
Gait: Assessing the animal's walking pattern for any abnormalities.
-
Climbing: Evaluating the ability to climb a wire grid.
-
Circling Behavior: Noting any spontaneous circling towards one side.
-
Forelimb Symmetry: Observing the animal's preference for using one forelimb over the other.
A scoring system (e.g., a 0-4 or 0-5 point scale for each test) is used, where a higher score indicates a more severe neurological deficit.
The following diagram illustrates a typical experimental workflow for validating a neuroprotective agent.
References
Unveiling Efficacy: A Comparative Guide to Biomarkers for Stroke Therapies
For researchers, scientists, and drug development professionals, identifying robust biomarkers is paramount to accelerating the development of effective stroke therapies. This guide provides a comparative analysis of potential efficacy biomarkers for different therapeutic strategies in ischemic stroke, with a focus on neuroprotective agents like 5-HT1A receptor agonists (the class of drugs that includes Piclozotan), the standard-of-care thrombolytic agent, tissue plasminogen activator (tPA), and other emerging neuroprotective agents.
This document summarizes quantitative data, details experimental protocols for key biomarker measurements, and presents signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of the biomarker landscape in stroke.
Comparative Analysis of Efficacy Biomarkers
The efficacy of stroke treatments can be predicted and monitored by a variety of biomarkers, which can be broadly categorized into inflammatory, neuroimaging, and neuroaxonal injury markers. The following tables provide a comparative summary of key biomarkers and their association with the outcomes of different therapeutic interventions.
Table 1: Inflammatory Biomarkers and Treatment Efficacy in Ischemic Stroke
| Biomarker | Therapeutic Agent Class | Quantitative Correlation with Positive Outcome |
| Interleukin-6 (IL-6) | 5-HT1A Receptor Agonists | Preclinical evidence suggests 5-HT1A agonists can modulate neuroinflammation. Lower post-treatment IL-6 levels are hypothesized to correlate with better outcomes, though specific quantitative data is lacking. |
| tPA (Thrombolysis) | Lower baseline IL-6 levels are associated with better functional outcomes (mRS ≤ 2) at 3 months in patients treated with tPA. One study found that for each 1 pg/mL increase in IL-6, the odds of a poor outcome increased.[1] | |
| Other Neuroprotective Agents (e.g., Minocycline) | Minocycline treatment has been shown to reduce IL-6 levels in preclinical models, which is associated with smaller infarct volumes. Clinical data shows a trend towards better outcomes with lower on-treatment IL-6.[2] | |
| Matrix Metalloproteinase-9 (MMP-9) | 5-HT1A Receptor Agonists | Preclinical studies suggest that 5-HT1A agonists may attenuate the increase in MMP-9, potentially reducing blood-brain barrier disruption. A stronger attenuation would theoretically correlate with better outcomes. |
| tPA (Thrombolysis) | Lower baseline MMP-9 levels (<140 ng/mL) are associated with a lower risk of hemorrhagic transformation and better functional outcomes after tPA treatment.[3] Levels >191.3 ng/mL have a high sensitivity for predicting parenchymal hematoma.[3] | |
| Other Neuroprotective Agents (e.g., MMP inhibitors) | Direct inhibition of MMP-9 in combination with tPA has been shown in preclinical models to reduce hemorrhage and improve neurological outcomes.[4] | |
| C-Reactive Protein (CRP) | 5-HT1A Receptor Agonists | The direct effect of 5-HT1A agonists on CRP levels in stroke is not well-established. However, their anti-inflammatory properties suggest a potential for CRP modulation. |
| tPA (Thrombolysis) | Elevated CRP levels post-tPA are associated with poorer outcomes and increased mortality. Patients with CRP levels >2.5 mg/L have been shown to have larger infarct volumes. | |
| Other Neuroprotective Agents | Therapies targeting the inflammatory cascade are expected to lower CRP levels, which would be indicative of a positive therapeutic effect. |
Table 2: Neuroimaging and Neuroaxonal Injury Biomarkers and Treatment Efficacy
| Biomarker | Therapeutic Agent Class | Quantitative Correlation with Positive Outcome |
| Infarct Volume (MRI-DWI/FLAIR) | 5-HT1A Receptor Agonists | In preclinical models of ischemic stroke, treatment with 5-HT1A agonists has been shown to reduce infarct volume by up to 80% compared to placebo. |
| tPA (Thrombolysis) | Successful reperfusion after tPA leads to a smaller final infarct volume. The extent of infarct volume reduction is a strong predictor of good functional outcome. | |
| Other Neuroprotective Agents | A reduction in the final infarct volume compared to placebo is a primary endpoint in many clinical trials for neuroprotective agents. | |
| Neurofilament Light Chain (NfL) | 5-HT1A Receptor Agonists | The effect of 5-HT1A agonists on NfL levels in stroke has not been extensively studied, but their neuroprotective action would be expected to lead to lower serum NfL concentrations. |
| tPA (Thrombolysis) | Lower serum NfL levels at day 7 post-stroke are independently associated with better functional outcomes (modified Rankin Scale scores) at 3 months in patients treated with tPA. | |
| Other Neuroprotective Agents | A reduction in the expected rise of serum NfL levels post-stroke would be a strong indicator of a neuroprotective effect and is being explored as a surrogate endpoint in clinical trials. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable measurement of biomarkers. Below are methodologies for the quantification of key biomarkers discussed in this guide.
Protocol 1: Quantification of Interleukin-6 (IL-6) in Human Serum/Plasma by ELISA
This protocol is based on a standard sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human IL-6 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific, or Kamiya Biomedical Company).
-
Microplate reader capable of measuring absorbance at 450 nm, with wavelength correction at 540 nm or 570 nm.
-
Pipettes and pipette tips.
-
Deionized or distilled water.
-
Wash buffer (typically provided in the kit).
-
Reagent diluent (typically provided in the kit).
-
Substrate solution (e.g., TMB, provided in the kit).
-
Stop solution (e.g., 2N H₂SO₄, provided in the kit).
-
Serum or plasma samples from patients.
Procedure:
-
Sample Preparation: Collect whole blood in a serum separator tube or a tube containing EDTA or heparin for plasma. Centrifuge at 1000 x g for 15 minutes. Aliquot the serum/plasma and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Bring all reagents to room temperature before use.
-
Assay Procedure:
-
Add 100 µL of standard or sample to each well of the microplate pre-coated with anti-human IL-6 antibody.
-
Incubate for 2 hours at room temperature or as specified in the kit instructions.
-
Aspirate each well and wash three to five times with wash buffer.
-
Add 100 µL of biotin-conjugated anti-human IL-6 antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate and wash as before.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Aspirate and wash as before.
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50-100 µL of stop solution to each well.
-
-
Data Analysis: Read the optical density of each well at 450 nm (with wavelength correction at 540 nm or 570 nm). Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of IL-6 in the samples.
Protocol 2: Assessment of Infarct Volume using Magnetic Resonance Imaging (MRI)
This protocol outlines a standard approach for quantifying infarct volume in stroke clinical trials.
Imaging Acquisition:
-
Scanner: 1.5T or 3T MRI scanner.
-
Sequences:
-
Diffusion-Weighted Imaging (DWI): Acquired within 24 hours of stroke onset to identify the ischemic core. Key parameters include at least two b-values (e.g., b=0 and b=1000 s/mm²).
-
Apparent Diffusion Coefficient (ADC) Map: Calculated from the DWI sequence to confirm true diffusion restriction.
-
Fluid-Attenuated Inversion Recovery (FLAIR): Acquired at baseline and at a follow-up time point (e.g., 5-7 days or 30-90 days) to assess the final infarct volume.
-
T2-weighted imaging: To visualize edema and chronic changes.
-
T1-weighted imaging: For anatomical reference.
-
Susceptibility-Weighted Imaging (SWI) or Gradient-Recalled Echo (GRE): To detect hemorrhage.
-
Image Analysis for Infarct Volume Quantification:
-
Software: Use a validated image analysis software with manual or semi-automated segmentation capabilities (e.g., ITK-SNAP, 3D Slicer).
-
Segmentation of Acute Infarct (DWI):
-
Load the DWI (b=1000) and ADC maps.
-
Manually or semi-automatically delineate the region of hyperintensity on the DWI sequence that corresponds to hypointensity on the ADC map. This delineates the ischemic core.
-
-
Segmentation of Final Infarct (FLAIR):
-
Load the follow-up FLAIR images.
-
Manually or semi-automatically delineate the hyperintense region corresponding to the final infarct territory. Use the baseline DWI as a reference to ensure the correct region is being measured.
-
-
Volume Calculation: The software will calculate the volume of the segmented region in cubic centimeters (cm³) by multiplying the area of the region on each slice by the slice thickness.
-
Reliability: To ensure reliability, two independent, trained raters should perform the segmentations, and inter-rater reliability should be assessed using metrics like the Dice similarity coefficient.
Visualizing Pathways and Processes
Graphviz diagrams are provided below to illustrate key signaling pathways, experimental workflows, and the logical relationships between biomarkers and stroke outcomes.
References
- 1. Inflammatory Markers and Poor Outcome after Stroke: A Prospective Cohort Study and Systematic Review of Interleukin-6 | PLOS Medicine [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Update on the Serum Biomarkers and Genetic Factors Associated with Safety and Efficacy of rt-PA Treatment in Acute Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase-9 Expression is Enhanced by Ischemia and Tissue Plasminogen Activator and Induces Hemorrhage, Disability and Mortality in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Piclozotan's Neuroprotective Profile: A Comparative Analysis of Its Impact on Neuronal Apoptosis Markers
For Immediate Release
[City, State] – [Date] – In the landscape of neuroprotective drug development, the selective 5-HT1A receptor partial agonist Piclozotan has emerged as a compound of interest, with preclinical studies highlighting its potential in mitigating neuronal damage. This guide offers a comprehensive comparison of this compound's effects on key neuronal apoptosis markers against other neuroprotective agents, supported by available experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate informed decisions in neuroprotective strategy research.
This compound, investigated for its therapeutic potential in Parkinson's disease and acute stroke, is understood to exert its neuroprotective effects through the activation of 5-HT1A receptors. This activation is linked to the modulation of intracellular signaling pathways that ultimately influence the expression and activity of proteins central to the apoptotic process.
Comparative Analysis of Apoptosis Marker Modulation
To provide a clear comparison, this guide focuses on the effects of this compound and alternative 5-HT1A receptor agonists—Repinotan, Buspirone, and 8-OH-DPAT—on the Bcl-2 family of proteins (Bcl-2 and Bax) and the key executioner enzyme, Caspase-3. While direct quantitative data for this compound's impact on these specific markers remains limited in publicly accessible literature, the broader class of 5-HT1A agonists has been shown to favorably modulate these apoptotic regulators.
| Compound | Target | Model System | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 Activity | Reference |
| This compound | 5-HT1A Receptor Agonist | Animal models of ischemic neuronal damage | Not Quantified | Not Quantified | Not Quantified | [1][2] |
| Repinotan | Selective 5-HT1A Receptor Agonist | Experimental models of brain injury | Affects death-inhibiting protein Bcl-2 | Not Specified | Suppresses activity through MAPK and PKCα | [3][4][5] |
| Buspirone | 5-HT1A Receptor Agonist, D3 Receptor Antagonist | Mouse model of Parkinson's Disease (rotenone-induced) | Upregulation of neuroprotective factors (indirectly anti-apoptotic) | Not Specified | Reduced levels of inflammatory markers and caspase-3 expression | |
| 8-OH-DPAT | 5-HT1A Receptor Agonist | Rat model of diffuse axonal injury | Increased expression | Decreased expression | Significantly lower expression (most significant decrease at 24 hours) |
Note: The data presented is a summary of findings from various preclinical studies. Direct comparative studies under identical experimental conditions are limited.
Signaling Pathways in Neuroprotection
The neuroprotective effects of 5-HT1A receptor agonists are believed to be mediated through a cascade of intracellular events following receptor activation. A key pathway involves the modulation of downstream effectors that regulate the mitochondrial apoptotic pathway.
References
- 1. 2.9. Caspase-3 activity assay [bio-protocol.org]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. research.rug.nl [research.rug.nl]
A Comparative Analysis of Piclozotan's Affinity for 5-HT1A Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of piclozotan for the serotonin 1A (5-HT1A) receptor subtypes, benchmarked against other well-established 5-HT1A receptor ligands. The data presented herein is compiled from various in vitro radioligand binding assays, offering a quantitative basis for evaluating the potency and selectivity of these compounds.
Executive Summary
This compound (SUN-N4057) is a selective partial agonist for the 5-HT1A receptor. This guide summarizes its binding affinity in comparison to other key 5-HT1A receptor modulators, including the partial agonists buspirone and tandospirone, the full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and the antagonist WAY-100635. Understanding the differential affinity of these ligands for presynaptic and postsynaptic 5-HT1A receptors is crucial for predicting their pharmacological effects. Presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, regulate the synthesis and release of serotonin. In contrast, postsynaptic 5-HT1A receptors are widely distributed in various brain regions, including the hippocampus, cortex, and amygdala, and mediate the downstream effects of serotonin.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki values) of this compound and comparator compounds for the 5-HT1A receptor. A lower Ki value indicates a higher binding affinity. The data is differentiated by the receptor population where available (presynaptic vs. postsynaptic).
| Compound | Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | 5-HT1A | [³H]8-OH-DPAT | Rat Brain Homogenate | 0.83 | (Kamei et al., 2006) |
| Buspirone | 5-HT1A (presynaptic) | [³H]8-OH-DPAT | Rat Dorsal Raphe Nucleus | - | [1] |
| 5-HT1A (postsynaptic) | [³H]8-OH-DPAT | Rat Hippocampus/Cortex | - | [1] | |
| Tandospirone | 5-HT1A | [³H]8-OH-DPAT | Brain Homogenates | 27 ± 5 | [2] |
| 8-OH-DPAT | 5-HT1A | [³H]8-OH-DPAT | - | - | [3] |
| WAY-100635 | 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | - |
Data for presynaptic and postsynaptic Ki values for all compounds were not consistently available in the public domain. The table reflects the most specific data found.
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through competitive radioligand binding assays. Below is a generalized, detailed methodology for such an experiment.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
1. Membrane Preparation:
-
Tissue Source: Specific brain regions rich in either presynaptic (e.g., dorsal raphe nucleus) or postsynaptic (e.g., hippocampus, cortex) 5-HT1A receptors are dissected from rats. Alternatively, cell lines recombinantly expressing the human 5-HT1A receptor are used.
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the receptors.
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay). The membrane preparations are then stored at -80°C until use.
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL. Each well contains:
-
A fixed concentration of a radioligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT).
-
A range of concentrations of the unlabeled test compound (e.g., this compound, buspirone).
-
The prepared cell membrane homogenate.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measurement of Radioactivity: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
-
IC50 Determination: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Neurochemistry and neurophysiology of buspirone and gepirone: interactions at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Piclozotan vs. Sarizotan in Preclinical and Clinical Research
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of neurotherapeutics, the exploration of serotonin 5-HT1A receptor agonists has led to the development of numerous compounds with potential applications in a range of neurological and psychiatric disorders. Among these, Piclozotan and Sarizotan have emerged as notable investigational drugs, each with a distinct pharmacological profile and clinical development history. This guide provides a detailed head-to-head comparison of this compound and Sarizotan, presenting key experimental data, methodologies, and a critical evaluation of their therapeutic potential.
Executive Summary
This compound, a selective 5-HT1A receptor partial agonist, was primarily investigated for its neuroprotective effects in acute ischemic stroke and for the treatment of motor complications in Parkinson's disease. In contrast, Sarizotan is a dual-acting compound, functioning as a 5-HT1A receptor agonist and a dopamine D2-like (D2, D3, and D4) receptor antagonist or partial agonist. Sarizotan was explored for its potential in treating levodopa-induced dyskinesia (LID) in Parkinson's disease and respiratory symptoms in Rett syndrome. Ultimately, the clinical development of both compounds was discontinued. This guide delves into the specifics of their receptor binding profiles, preclinical efficacy in relevant animal models, and the outcomes of their clinical trial programs.
Mechanism of Action and Receptor Binding Profiles
The fundamental difference between this compound and Sarizotan lies in their interaction with neurotransmitter receptors. This compound exhibits high selectivity for the 5-HT1A receptor, whereas Sarizotan possesses a more complex pharmacology with high affinity for both serotonergic and dopaminergic receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Sarizotan
| Receptor | This compound (human) | Sarizotan (human) |
| 5-HT1A | 0.78 | 0.1 [1] |
| Dopamine D2 | 1,200 | 17[1] |
| Dopamine D3 | - | 6.8[1] |
| Dopamine D4.2 | - | 2.4[1] |
| α1-adrenergic | 730 | - |
Data for this compound from Kamei K, et al. Bioorg Med Chem. 2006. Data for Sarizotan from MedchemExpress product information.
The high affinity and selectivity of this compound for the 5-HT1A receptor underscore its targeted mechanism. In contrast, Sarizotan's potent activity at both 5-HT1A and dopamine D2-like receptors suggests a broader spectrum of action, which was hypothesized to be beneficial in conditions with complex neurotransmitter dysregulation, such as Parkinson's disease and Rett syndrome.[2]
Signaling Pathway Overview
The differential receptor engagement of this compound and Sarizotan translates to distinct downstream signaling cascades.
Preclinical Efficacy and Experimental Models
Both this compound and Sarizotan demonstrated promising results in preclinical animal models, which formed the basis for their progression into clinical trials.
This compound: Neuroprotection in Ischemic Stroke
This compound's neuroprotective potential was evaluated in a rat model of transient middle cerebral artery occlusion (t-MCAO), a standard model for ischemic stroke.
-
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (t-MCAO) in Rats
-
Animal Model: Male Sprague-Dawley rats were used.
-
Anesthesia: Anesthesia was induced and maintained using isoflurane.
-
Surgical Procedure: A midline neck incision was made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture was inserted into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The MCA was occluded for a defined period (e.g., 90 minutes), after which the suture was withdrawn to allow for reperfusion.
-
Outcome Measures: Infarct volume was measured 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores were also assessed.
-
-
Key Preclinical Findings: this compound, administered intravenously after the ischemic event, significantly reduced the infarct volume compared to vehicle-treated animals, demonstrating a neuroprotective effect.
Sarizotan: Rett Syndrome and Levodopa-Induced Dyskinesia
Sarizotan's efficacy was tested in mouse models of Rett syndrome and rodent and primate models of Parkinson's disease with LID.
-
Experimental Protocol: Rett Syndrome Mouse Model
-
Animal Model: Three different mouse models of Rett syndrome were utilized, including Mecp2-deficient heterozygous female mice.
-
Drug Administration: Sarizotan was administered intraperitoneally or in the drinking water.
-
Respiratory Assessment: Whole-body plethysmography was used to measure respiratory parameters, including the frequency of apnea and breathing irregularity.
-
Outcome Measures: The primary outcome was the reduction in the number of apneas and the normalization of the breathing pattern.
-
-
Key Preclinical Findings: In mouse models of Rett syndrome, Sarizotan significantly reduced the incidence of apnea by approximately 75-80% and corrected irregular breathing patterns. These promising results provided a strong rationale for the STARS clinical trial.
-
Experimental Protocol: Levodopa-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease
-
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for Parkinson's disease, were used.
-
LID Induction: Chronic administration of levodopa (L-DOPA) was used to induce abnormal involuntary movements (AIMs), which are analogous to LID in patients.
-
Behavioral Assessment: The severity of AIMs was scored using a standardized rating scale.
-
Drug Administration: Sarizotan was co-administered with L-DOPA.
-
-
Key Preclinical Findings: In rodent and primate models of Parkinson's disease, Sarizotan effectively suppressed levodopa-induced dyskinesia.
Table 2: Summary of Key Preclinical Efficacy Data
| Compound | Indication | Animal Model | Key Efficacy Outcome |
| This compound | Ischemic Stroke | Rat (t-MCAO) | Significant reduction in infarct volume |
| Sarizotan | Rett Syndrome | Mouse (Mecp2-deficient) | ~75-80% reduction in apnea incidence |
| Sarizotan | Parkinson's Disease (LID) | Rat/Primate (6-OHDA/MPTP) | Significant reduction in dyskinesia scores |
Clinical Development and Outcomes
Despite promising preclinical data, both this compound and Sarizotan faced challenges in clinical development, ultimately leading to the discontinuation of their programs.
This compound: Clinical Trials in Stroke and Parkinson's Disease
This compound entered early-phase clinical trials for acute ischemic stroke and a preliminary study in Parkinson's disease patients with motor complications (NCT00623363). However, the results of these trials have not been publicly announced, and the development was subsequently halted. The preliminary Parkinson's disease study aimed to assess the efficacy, safety, and tolerability of intravenous this compound on motor complications.
Sarizotan: Clinical Trials in Parkinson's Disease and Rett Syndrome
Sarizotan underwent a more extensive clinical trial program for both Parkinson's disease with LID and Rett syndrome.
-
Parkinson's Disease (LID): Several clinical trials, including the SPLENDID and PADDY studies, evaluated Sarizotan for LID. A dose-finding study (NCT00314288) was conducted to assess the anti-dyskinetic effect of different doses of Sarizotan. While some early-phase studies showed a trend for improvement, pivotal Phase III studies (PADDY I and PADDY II) failed to meet their primary efficacy endpoints, showing no significant difference from placebo in reducing dyskinesia.
-
Rett Syndrome: The STARS (Sarizotan for the Treatment of Apneas in Rett Syndrome) trial (NCT02790034) was a Phase 2/3 randomized, double-blind, placebo-controlled study designed to evaluate the efficacy, safety, and tolerability of Sarizotan in Rett syndrome patients with respiratory symptoms.
-
STARS Trial Protocol Overview
-
Participants: 129 patients with a diagnosis of Rett syndrome and at least 10 episodes of apnea per hour during waking time.
-
Intervention: Patients received daily doses of 10 mg or 20 mg of Sarizotan, or placebo, for 24 weeks.
-
Primary Endpoint: The primary outcome was the percentage reduction in episodes of apnea during waking time compared to placebo.
-
-
STARS Trial Outcome: The top-line results of the STARS study, announced in May 2020, showed that Sarizotan did not meet its primary or key secondary efficacy endpoints. There was no statistically significant reduction in apnea episodes in the Sarizotan group compared to the placebo group. This led to the termination of the Sarizotan development program for Rett syndrome.
-
Table 3: Summary of Clinical Trial Outcomes
| Compound | Indication | Phase | Key Outcome | Development Status |
| This compound | Acute Stroke | Early Phase | Results not publicly disclosed | Discontinued |
| This compound | Parkinson's Disease | Preliminary Study | Results not publicly disclosed | Discontinued |
| Sarizotan | Parkinson's Disease (LID) | Phase III (PADDY I & II) | Failed to meet primary efficacy endpoints | Discontinued |
| Sarizotan | Rett Syndrome | Phase II/III (STARS) | Failed to meet primary efficacy endpoint | Discontinued |
Comparative Analysis and Future Perspectives
The divergent paths of this compound and Sarizotan offer valuable lessons for drug development in neuroscience.
Sarizotan's dual mechanism of action was a compelling rationale for its investigation in both Parkinson's disease and Rett syndrome. The robust preclinical data, particularly in Rett syndrome models, generated significant hope. However, the failure of the STARS trial highlights the often-encountered difficulty in translating efficacy from animal models to human clinical studies, a significant challenge in neurodevelopmental disorders.
Experimental Workflow Comparison
The preclinical to clinical development pathways for both compounds followed a conventional trajectory, albeit with different areas of focus.
Conclusion
The head-to-head comparison of this compound and Sarizotan reveals two distinct investigational drugs targeting the 5-HT1A receptor, but with differing selectivity and clinical development trajectories. This compound's journey as a selective agonist was cut short before definitive clinical efficacy could be established. Sarizotan, with its more complex pharmacology, showed considerable preclinical promise but ultimately failed to translate these findings into clinical benefit in late-stage trials. The stories of both compounds underscore the complexities and high attrition rates in CNS drug development. For researchers and drug development professionals, the detailed experimental data and methodologies presented in this guide offer valuable insights into the evaluation of 5-HT1A receptor modulators and highlight the critical importance of robust translational models in predicting clinical success.
References
A Comparative Guide to the Mechanism of Action of Piclozotan and Alternatives for Le-vodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Piclozotan, a discontinued investigational drug for Parkinson's disease, with other therapeutic alternatives for managing levodopa-induced dyskinesia (LID). This document summarizes key experimental data, details underlying signaling pathways, and provides methodologies for the cited experiments to facilitate objective comparison and inform future research and development.
Introduction to Therapeutic Strategies for Levodopa-Induced Dyskinesia
Levodopa remains the most effective treatment for the motor symptoms of Parkinson's disease (PD). However, long-term therapy is often complicated by the development of debilitating motor fluctuations and levodopa-induced dyskinesia (LID). LID is characterized by involuntary, choreiform, dystonic, or ballistic movements. The underlying pathophysiology of LID is complex and not fully elucidated but is thought to involve significant alterations in the basal ganglia circuitry, including the over-sensitization of postsynaptic dopamine receptors and non-dopaminergic neurotransmitter systems.
This guide focuses on the pharmacological profiles of three agents with distinct mechanisms of action for the management of LID:
-
This compound: An investigational selective 5-HT1A receptor partial agonist. Its development for PD was discontinued after Phase 2 clinical trials.
-
Sarizotan: Another investigational 5-HT1A receptor agonist that was also evaluated for the treatment of LID.
-
Amantadine: An established treatment for LID, primarily acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
Comparative Analysis of Pharmacological Properties
The following tables summarize the quantitative data for this compound and its comparators, focusing on receptor binding affinity and clinical efficacy in reducing LID.
Table 1: Receptor Binding Affinity
| Compound | Primary Target | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| This compound | Serotonin Receptor | 5-HT1A | Not explicitly found | - | - |
| Sarizotan | Serotonin Receptor | 5-HT1A | ~1.5 nM | Human | [1] |
| Dopamine Receptor | D2 | High Affinity | Human | [2] | |
| Dopamine Receptor | D3 | Higher than D2 | Human | [2] | |
| Dopamine Receptor | D4 | Highest Affinity | Human | [2] | |
| Amantadine | NMDA Receptor | PCP binding site | 10 µM | Human | [3] |
| Sigma-1 Receptor | 20.25 µM | Human |
Note: Specific Ki value for this compound at the 5-HT1A receptor was not available in the searched literature.
Table 2: Clinical Efficacy in Levodopa-Induced Dyskinesia
| Compound | Study Phase | Primary Endpoint | Result | Reference |
| This compound | Phase 2 (NCT00623363) | Change in "On" time without dyskinesia | Results not publicly detailed | |
| Sarizotan | Phase 2 | UPDRS Items 32+33 (dyskinesia) | Significant improvement with 2 mg/day | |
| Phase 3 (PADDY-1 & PADDY-2) | Dyskinesia rating scales | No significant difference from placebo | ||
| Amantadine | Meta-analysis of RCTs | (MDS-)UPDRS Part IV | Significant reduction (SMD = -0.95) | |
| Phase 3 (GOCOVRI) | MDS-UPDRS Part IV | Sustained improvement over 2 years |
Mechanism of Action and Signaling Pathways
This compound and Sarizotan: Targeting the Serotonergic System
This compound and Sarizotan are both selective 5-HT1A receptor agonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). In the context of Parkinson's disease and LID, the therapeutic rationale for targeting 5-HT1A receptors stems from their modulatory role on dopamine release.
Serotonergic neurons can take up levodopa and convert it into dopamine, which is then released as a "false neurotransmitter." This non-physiological, pulsatile release of dopamine from serotonergic terminals is thought to contribute significantly to the development of LID. By activating presynaptic 5-HT1A autoreceptors on serotonergic neurons, agonists like this compound and Sarizotan can inhibit the firing of these neurons and consequently reduce the erratic release of dopamine, thereby ameliorating dyskinesia.
Sarizotan also exhibits affinity for D2-like dopamine receptors (D2, D3, and D4), acting as a partial agonist. This dual action could theoretically contribute to both its anti-dyskinetic and potential anti-parkinsonian effects, although clinical trials have not consistently supported the latter.
Figure 1: Signaling pathway of 5-HT1A agonists in modulating dopamine release.
Amantadine: Modulating the Glutamatergic System
Amantadine's primary mechanism of action in treating LID is through the antagonism of NMDA receptors. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity. In Parkinson's disease, the loss of dopaminergic input to the striatum leads to a state of glutamatergic hyperactivity in the corticostriatal pathway. This excessive glutamatergic transmission is thought to contribute to the neuroplastic changes that underlie the development and expression of LID.
By blocking the NMDA receptor, Amantadine reduces the downstream signaling cascade initiated by excessive glutamate, thereby dampening the abnormal neuronal firing patterns that manifest as dyskinesia. Amantadine is a non-competitive antagonist, binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.
Figure 2: Mechanism of Amantadine as an NMDA receptor antagonist in LID.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Homogenates from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in these receptors (e.g., hippocampus).
-
Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A receptor ligand (e.g., 10 µM serotonin) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Animal Model of Levodopa-Induced Dyskinesia
The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used preclinical model to study Parkinson's disease and LID.
Procedure:
-
Lesioning: Unilaterally inject the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of rats to induce a progressive loss of dopaminergic neurons in the nigrostriatal pathway.
-
Verification of Lesion: After a recovery period (typically 2-3 weeks), the extent of the dopaminergic lesion can be assessed behaviorally, for example, by measuring rotational asymmetry induced by a dopamine agonist like apomorphine or amphetamine.
-
Induction of Dyskinesia: Chronically administer levodopa (e.g., daily for 2-3 weeks) to the lesioned rats. This will lead to the gradual development of abnormal involuntary movements (AIMs) on the side of the body contralateral to the lesion.
-
Assessment of Dyskinesia: Score the severity of AIMs at regular intervals after levodopa administration. The AIMs are typically categorized into axial, limb, and orolingual movements, and each category is scored based on its amplitude and frequency.
-
Drug Testing: To evaluate the anti-dyskinetic potential of a test compound, administer it prior to the levodopa challenge and compare the resulting AIMs scores to those of vehicle-treated control animals.
Figure 4: Workflow for the 6-OHDA rat model of levodopa-induced dyskinesia.
Conclusion
This comparative guide highlights the distinct yet complementary mechanisms of action of this compound, Sarizotan, and Amantadine in the context of treating levodopa-induced dyskinesia. While this compound and Sarizotan target the serotonergic system to modulate dopamine release, Amantadine acts on the glutamatergic system to reduce excitotoxicity.
The discontinuation of this compound's development and the mixed clinical trial results for Sarizotan underscore the challenges in translating promising preclinical findings for 5-HT1A agonists into robust clinical efficacy for LID. In contrast, Amantadine remains a valuable therapeutic option, and its established efficacy provides a benchmark for the development of novel anti-dyskinetic agents.
Future research in this area should focus on elucidating the complex interplay between the dopaminergic, serotonergic, and glutamatergic systems in the pathophysiology of LID. A deeper understanding of these interactions may pave the way for the development of more effective and better-tolerated therapies, potentially through combination approaches or the design of multi-target ligands. The experimental protocols detailed in this guide provide a foundation for the continued investigation and cross-validation of novel therapeutic strategies for this debilitating side effect of long-term levodopa therapy.
References
Safety Operating Guide
Navigating the Safe Disposal of Piclozotan in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper management and disposal of investigational compounds like Piclozotan are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. While specific disposal protocols for this compound are not extensively documented in publicly available literature, a comprehensive approach based on established principles of chemical waste management provides a clear pathway for its safe handling and disposal.
Core Principles for this compound Disposal
The disposal of this compound, an investigational drug, should align with the stringent guidelines for hazardous waste management. This involves a systematic process of identification, segregation, containment, and professional disposal, orchestrated in close collaboration with an institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : The first critical step is to identify all waste streams containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, weigh boats, and paper towels. It is essential to segregate this compound waste from other laboratory waste to ensure it is handled according to its specific hazard profile.
-
Proper Containerization : All solid this compound waste and contaminated disposables should be placed in a designated, sealable, and clearly labeled hazardous waste container. For liquid waste, a non-reactive, sealable container is required. The label must be unambiguous, stating "Hazardous Waste," the chemical name "this compound," and a clear description of the contents.
-
Secure Storage : The sealed hazardous waste container must be stored in a designated, secure, and well-ventilated area. This storage location should be away from incompatible materials to prevent any potential reactions.
-
Professional Disposal : The final and most critical step is to arrange for the collection and disposal of the hazardous waste through the institution's EHS office or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.
Quantitative Data Summary
Due to the investigational nature of this compound, extensive public data on its environmental and toxicological profile is limited. The following table summarizes general hazard information that should be considered during handling and disposal, based on typical profiles of similar research compounds.
| Hazard Classification | GHS Category (Assumed) | Description |
| Acute Oral Toxicity | Category 4 (Assumed) | Harmful if swallowed. |
| Skin Irritation/Sensitization | Category 2/1B (Assumed) | May cause skin irritation or an allergic skin reaction. |
| Eye Irritation | Category 2A (Assumed) | Causes serious eye irritation. |
| Aquatic Toxicity (Acute) | Category 2 (Assumed) | Toxic to aquatic life. |
Note: This data is based on general assumptions for a research chemical and should be confirmed with a substance-specific Safety Data Sheet (SDS) if available.
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the handling and disposal procedures outlined above are derived from standard laboratory safety protocols for potent compounds. Adherence to these general guidelines is crucial in the absence of specific instructions.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these rigorous disposal protocols, researchers and drug development professionals can effectively mitigate the risks associated with handling investigational compounds like this compound, ensuring a safe laboratory environment and protecting the broader ecosystem.
Essential Safety and Logistical Information for Handling Piclozotan
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of Piclozotan, an investigational drug. In the absence of a specific Safety Data Sheet (SDS), this information is based on best practices for handling potentially hazardous research compounds and general principles of laboratory safety. A conservative approach is recommended due to the limited toxicological data available for this compound.
Hazard Identification and Risk Assessment
As an investigational drug with limited safety data, this compound should be handled as a potentially hazardous substance. The toxicological properties have not been fully investigated. Therefore, it is crucial to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.
Assumed Hazards:
-
Potential for skin and eye irritation.
-
Possible allergic skin reaction.
-
Unknown systemic effects if absorbed.
-
As with many biologically active compounds, there may be unknown risks to reproductive health or other long-term effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. Regularly inspect gloves for tears or punctures. |
| Eyes/Face | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Body | Laboratory Coat and Disposable Gown | A buttoned lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown providing additional protection should be worn over the lab coat. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a potential for aerosolization. The choice of respirator should be based on a formal risk assessment. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous substances.
| Control Type | Recommendation |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. |
| Containment | Use of a glove box or other closed system is recommended for procedures involving larger quantities of the compound or for tasks with a high potential for aerosol generation. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
| Aspect | Procedure |
| Receiving | Inspect packages for damage upon receipt. Wear appropriate PPE when unpacking. |
| Storage | Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure area. Access should be restricted to authorized personnel. |
| Weighing | Weighing of the powder should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Solutions | When preparing solutions, add the solvent to the powder slowly to avoid splashing. Ensure all work is done in a fume hood. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. |
Spill and Emergency Procedures
Immediate and appropriate response to a spill or exposure is critical.
| Situation | Emergency Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills of powder, gently cover with a damp paper towel to avoid raising dust. For small liquid spills, absorb with an inert material. Clean the area with a suitable decontaminating solution. All cleanup materials should be disposed of as hazardous waste. |
| Large Spill | Evacuate the area and prevent entry. Contact the institutional safety office or emergency response team. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), disposable labware, and spill cleanup materials should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting key safety checkpoints.
Logical Relationship of Safety Controls
The hierarchy of controls is a fundamental concept in occupational safety. The following diagram illustrates the preferred order of control measures for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
